Bezafibrate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bezafibrate-d6: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bezafibrate-d6, a deuterated analog of the lipid-lowering agent Bezafibrate. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Bezafibrate, where six hydrogen atoms have been replaced with deuterium. Bezafibrate itself is a fibrate drug used to treat hyperlipidemia.[1] It functions as a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[2][3] This activation leads to a cascade of effects that modulate lipid and glucose metabolism.[2]
The primary utility of this compound in a research context is as an internal standard for quantitative bioanalysis.[1] The substitution of hydrogen with deuterium results in a molecule with a higher mass, which is easily distinguishable from the non-deuterated parent compound in mass spectrometry (MS) analysis. This property is crucial for accurate quantification in complex biological matrices.
Chemical and Physical Properties
A summary of the key quantitative data for Bezafibrate and its deuterated analog, this compound, is presented below for comparative analysis.
| Property | Bezafibrate | This compound |
| Molecular Formula | C₁₉H₂₀ClNO₄ | C₁₉H₁₄D₆ClNO₄ |
| Molecular Weight | 361.82 g/mol [4] | 367.86 g/mol [1][5] |
| CAS Number | 41859-67-0[6] | 1219802-74-0[1][3][5][7] |
| Purity | ≥98% | ≥98% (Chemical), 99 atom % D[8] |
| Appearance | Crystalline solid[9] | Solid |
| Solubility | DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~3 mg/mL)[9] | DMSO (≥30 mg/mL), DMF (≥30 mg/mL), Ethanol (≥3 mg/mL)[1] |
| Storage Conditions | -20°C[9] | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Mechanism of Action: The PPAR Signaling Pathway
Bezafibrate exerts its therapeutic effects by activating PPARs, which are nuclear receptors that regulate gene expression. The binding of Bezafibrate to PPARs leads to the transcription of genes involved in lipid metabolism and inflammation.
Upon activation by Bezafibrate, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. Downstream effects of PPARα activation include increased fatty acid oxidation and decreased triglyceride synthesis.[2]
Application in Research: Quantitative Analysis
The most significant application of this compound is as an internal standard in pharmacokinetic studies and other bioanalytical methods requiring the precise quantification of Bezafibrate. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.
Experimental Protocol: Quantification of Bezafibrate in Human Plasma using LC-MS/MS
The following is a representative protocol for the determination of Bezafibrate in human plasma, adapted for the use of this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Bezafibrate in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare working solutions of Bezafibrate and this compound by dilution in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike appropriate amounts of the Bezafibrate working solution into blank human plasma to create calibration standards at desired concentrations.
-
Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation:
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound working solution.
-
Vortex the mixture for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 4600 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bezafibrate.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Bezafibrate and this compound.
-
5. Data Analysis:
-
Quantify the amount of Bezafibrate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Experimental Workflow
The development and validation of a bioanalytical method using a deuterated internal standard like this compound follows a structured workflow to ensure accuracy, precision, and robustness.
This workflow begins with method development, where parameters for sample preparation and LC-MS/MS analysis are optimized. This is followed by a rigorous validation phase to assess the method's performance characteristics, including selectivity, linearity, accuracy, precision, and stability. Once validated, the method can be applied to the analysis of study samples, followed by data processing and reporting.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of Bezafibrate. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required in drug development and pharmacokinetic studies. This guide provides the foundational technical information required by scientists and researchers to effectively utilize this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. glpbio.com [glpbio.com]
- 4. Bezafibrate [midas-pharma.com]
- 5. This compound | CAS No- 1219802-74-0 | Simson Pharma Limited [simsonpharma.com]
- 6. Bezafibrate | 41859-67-0 [chemicalbook.com]
- 7. vivanls.com [vivanls.com]
- 8. This compound (dimethyl-d6) | LGC Standards [lgcstandards.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to Bezafibrate-d6: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs.[1] It is primarily used to treat hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) levels in the blood.[2][3] The therapeutic effects of bezafibrate are mediated through its activity as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs).[1]
In the realm of drug development, bioanalytical research, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. Bezafibrate-d6 is the deuterium-labeled analog of bezafibrate, designed for use as an internal standard in quantitative mass spectrometry-based assays.[4] The incorporation of six deuterium atoms provides a distinct mass shift from the parent drug, enabling precise and accurate quantification in complex biological matrices without altering the compound's chemical properties. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its role in modern drug research.
Chemical Structure and Properties
This compound is structurally identical to bezafibrate, with the exception of six hydrogen atoms being replaced by deuterium isotopes on the two methyl groups of the propanoic acid moiety.[5] This isotopic substitution is key to its utility as an internal standard.
Table 1: Chemical and Physical Properties of Bezafibrate and this compound
| Property | Bezafibrate | This compound |
| Chemical Name | 2-{4-[2-(4-chlorobenzamido)ethyl]phenoxy}-2-methylpropanoic acid[6] | 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[5] |
| Molecular Formula | C₁₉H₂₀ClNO₄[6] | C₁₉H₁₄D₆ClNO₄[5] |
| Molecular Weight | 361.8 g/mol [6] | 367.86 g/mol [5][7] |
| CAS Number | 41859-67-0[6] | 1219802-74-0[4][5] |
| Physical Form | Solid[6] | White Solid[8] |
| Melting Point | 186 °C[6] | Not specified |
| Solubility | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 3 mg/mL[4] | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 3 mg/mL[7] |
Mechanism of Action: PPAR Signaling
Bezafibrate functions as a pan-PPAR agonist, activating all three PPAR isoforms (α, γ, and δ).[1] Its primary lipid-lowering effects are attributed to the activation of PPARα.[2][6] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation, enhanced clearance of triglyceride-rich lipoproteins, and increased production of HDL.[1]
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. Bezafibrate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alentris.org [alentris.org]
- 6. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. esschemco.com [esschemco.com]
An In-depth Technical Guide to the Certificate of Analysis for Bezafibrate-d6
Introduction
Bezafibrate-d6 is the deuterated form of Bezafibrate, a lipid-lowering agent of the fibrate class. Stable isotope-labeled compounds like this compound are essential tools in pharmaceutical research and development, particularly as internal standards in quantitative bioanalytical assays using mass spectrometry. The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of this compound. This guide provides a detailed examination of the core components of a this compound CoA, intended for researchers, scientists, and drug development professionals.
Summary of Analytical Data
A typical Certificate of Analysis for this compound quantifies several key quality attributes. The data are generated through a series of analytical experiments and compared against pre-defined acceptance criteria. The following tables summarize the essential tests and representative specifications.
Table 1: General Properties and Identification
| Test | Method | Specification | Representative Data |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Molecular Formula | - | C₁₉H₁₄D₆ClNO₄ | C₁₉H₁₄D₆ClNO₄ |
| Molecular Weight | Mass Spectrometry | 367.86 g/mol | 367.86 g/mol |
| Structural Identity | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Identity | Mass Spectrometry (ESI-) | Conforms to structure | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Representative Data |
| Chemical Purity | HPLC (UV, 254 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Deuterium Incorporation | Mass Spectrometry | Primarily D₆ | Conforms |
Experimental Protocols
The data presented in a CoA are derived from rigorous analytical testing. The methodologies below describe the fundamental principles of the key experiments performed for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method quantifies the chemical purity of this compound by separating it from any impurities.
-
Principle : The sample is dissolved in a suitable diluent and injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase (typically C18). Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. The concentration of the eluting compounds is measured by a UV detector.
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Photodiode Array (PDA) or UV Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Procedure :
-
Mobile Phase Preparation : A typical mobile phase involves a gradient of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent like acetonitrile[1].
-
Standard Preparation : A reference standard of Bezafibrate is accurately weighed and dissolved in the diluent to a known concentration[1].
-
Sample Preparation : A sample of the this compound lot is prepared in the same manner as the standard.
-
Chromatography : The column is equilibrated with the mobile phase. The sample is injected, and the chromatogram is recorded for a set run time.
-
Quantification : The chemical purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram[2]. Peak purity may also be assessed using a PDA detector to check for co-eluting impurities[3].
-
Mass Spectrometry (MS) for Isotopic Enrichment
This technique confirms the molecular weight and determines the degree of deuterium incorporation.
-
Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For isotopic enrichment analysis, the relative intensities of the mass peaks corresponding to the unlabeled (D₀) and deuterated (D₁ through D₆) forms of the molecule are measured and compared to theoretical distributions[4][5].
-
Instrumentation :
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) is common.
-
-
Procedure :
-
Sample Infusion/Injection : The sample is introduced into the mass spectrometer, typically after HPLC separation[6].
-
Ionization : The this compound molecules are ionized (e.g., by ESI in negative mode to form [M-H]⁻).
-
Mass Analysis : The instrument measures the abundance of ions in the isotopic cluster around the parent ion mass.
-
Enrichment Calculation : The isotopic enrichment (atom % D) is determined by comparing the measured isotopic distribution with the theoretical distribution calculated for a molecule with the target level of deuterium incorporation. This process corrects for the natural abundance of isotopes like ¹³C[4][5].
-
Nuclear Magnetic Resonance (NMR) for Structural Identity
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and the position of the labels.
-
Principle : ¹H-NMR spectroscopy detects the hydrogen nuclei in a molecule. In this compound, the deuterium atoms replace hydrogen atoms at specific positions (typically the two methyl groups). The ¹H-NMR spectrum of this compound will be nearly identical to that of unlabeled Bezafibrate, except for the significant reduction or absence of signals corresponding to the deuterated positions.
-
Instrumentation :
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Procedure :
-
Sample Preparation : The sample is dissolved in a deuterated NMR solvent (e.g., DMSO-d₆).
-
Data Acquisition : The ¹H-NMR spectrum is acquired.
-
Spectral Analysis : The resulting spectrum is compared to a reference spectrum of unlabeled Bezafibrate. The chemical shifts, splitting patterns, and integrations of the remaining protons must match the expected structure. The absence of signals from the methyl protons confirms successful deuteration at these sites[6].
-
Mandatory Visualizations
Diagrams are used to clarify complex workflows and biological mechanisms.
Caption: Workflow for the Generation of a Certificate of Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Bezafibrate-d6 for Research Applications
This document provides a comprehensive technical overview of Bezafibrate-d6, a deuterated analog of Bezafibrate, intended for researchers, scientists, and professionals in drug development. It covers supplier and purchasing information, detailed experimental protocols for its use as an internal standard, and the core signaling pathways of its parent compound, Bezafibrate.
Core Compound Information: Bezafibrate
Bezafibrate is a lipid-lowering agent belonging to the fibrate class of drugs.[1] It is primarily used to treat hyperlipidemia, a condition characterized by elevated levels of fats, such as triglycerides and cholesterol, in the blood.[2] The therapeutic effects of Bezafibrate are mainly exerted through its activity as a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically the α, γ, and δ subtypes.[3][4] Its activation of PPARα, in particular, modulates the transcription of genes involved in lipid and glucose metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5][6]
This compound is the deuterium-labeled version of Bezafibrate. The substitution of hydrogen atoms with deuterium results in a heavier, more stable isotope that is chemically identical to the parent compound but distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalytical studies, such as pharmacokinetic analyses.
Supplier and Purchasing Information
The following tables summarize the available information for this compound and related deuterated derivatives from various suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.
Table 1: this compound Supplier Details
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Simson Pharma Limited | - | 1219802-74-0[7] | - | - | Accompanied by Certificate of Analysis.[7] |
| MedChemExpress | HY-14669S | - | C₁₉H₁₄D₆ClNO₄ | 367.88 | Labeled as a stable isotope for research use only.[8] |
| LGC Standards | TRC-B341003-10MG | - | - | - | Synthetic Chemistry Reference Material.[9] |
| Alentris Research Pvt. Ltd. | ALN-B037D02 | 1219802-74-0[10] | C₁₉H₁₄D₆ClNO₄ | 367.9 | Chemical Name: 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid.[10] |
Table 2: Related Deuterated Bezafibrate Derivatives
| Product Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Hydroxy this compound | Clearsynth | CS-F-00208 | Not Available | C₁₉H₁₄D₆ClNO₅ | 383.86 | Please Enquire.[11] |
| Hydroxy this compound | Expert Synthesis Solutions | ESS0417 | Not Available | C₁₉H₁₄D₆NO₅ | 383.76 | 97.3% by HPLC; 99% atom D.[12] |
| This compound Acyl Glucuronide | - | - | 72156-77-5 (unlabeled) | C₂₅H₂₂D₆ClNO₁₀ | 543.89 | 94.2% by HPLC; 99.1% atom D.[13] |
Signaling Pathway of Bezafibrate
Bezafibrate's primary mechanism of action involves the activation of PPAR nuclear receptors. As a pan-agonist, it binds to PPARα, PPARγ, and PPARδ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The activation of PPARα is central to its lipid-lowering effects.
References
- 1. pharmacyplanet.com [pharmacyplanet.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 4. Bezafibrate - Wikipedia [en.wikipedia.org]
- 5. What is Bezafibrate used for? [synapse.patsnap.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. This compound | CAS No- 1219802-74-0 | Simson Pharma Limited [simsonpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TRC-B341003-10MG | LGC Standards [lgcstandards.com]
- 10. alentris.org [alentris.org]
- 11. clearsynth.com [clearsynth.com]
- 12. esschemco.com [esschemco.com]
- 13. esschemco.com [esschemco.com]
The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and reliable bioanalytical methods. From fundamental principles to practical application, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of stable isotope dilution techniques.
Core Principles of Deuterated Internal Standards
Deuterated internal standards (DIS) are synthetic molecules identical to the analyte of interest, with the critical exception that one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle modification results in a compound with a slightly higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[1] The fundamental premise of using a DIS is that it will behave identically to the analyte throughout the entire analytical process, from sample preparation to detection.[3] By adding a known concentration of the DIS to each sample at the earliest stage, it effectively normalizes for variability in sample extraction, matrix effects, and instrument response.[2][4]
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the "gold standard" in quantitative mass spectrometry.[3] This is because it offers the most effective way to compensate for various sources of error that can compromise the accuracy and precision of a measurement.
Advantages of Employing Deuterated Internal Standards
The primary advantage of using deuterated internal standards lies in their ability to mitigate the impact of matrix effects. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[5] Since the DIS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[4] This allows for an accurate correction of the analyte signal, leading to more reliable quantitative results.
Furthermore, deuterated internal standards compensate for variations in sample processing. Any loss of analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the DIS. By calculating the ratio of the analyte response to the DIS response, these variations are effectively canceled out, leading to improved precision.
Data Presentation: The Impact on Assay Performance
The inclusion of a deuterated internal standard significantly enhances the performance of a quantitative mass spectrometry assay. The following tables summarize the typical improvements observed in key validation parameters.
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Source |
| Precision (%CV) | |||
| Intra-assay | Often >15% | Typically <15% | [6] |
| Inter-assay | Can exceed 20% | Typically <15% | [6] |
| Accuracy (%Bias) | |||
| Within-run | Can be highly variable | Typically within ±15% | [6] |
| Between-run | Prone to significant bias | Typically within ±15% | [6] |
| Linearity (r²) | May be acceptable | Consistently >0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | Higher due to variability | Can be lowered due to improved S/N | [8] |
Table 1: General Comparison of Assay Performance. This table illustrates the general improvements in precision and accuracy when a deuterated internal standard is incorporated into a bioanalytical method.
| Analyte | Internal Standard | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Recovery) | Source |
| Sirolimus | Deuterated Sirolimus (SIR-d3) | Whole Blood | 2.7 - 5.7% | Not Reported | Not Reported | [6] |
| Sirolimus | Desmethoxyrapamycin (DMR) | Whole Blood | 7.6 - 9.7% | Not Reported | Not Reported | [6] |
| Topiramate | Deuterated Topiramate | Serum/Plasma | < 5% | < 5% | 98.7 - 102.1% | [9] |
Table 2: Specific Examples of Improved Performance. This table provides concrete data from published studies, showcasing the superior performance of deuterated internal standards compared to structural analogs or methods without an appropriate internal standard.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed overview of the key experimental stages involved in a typical LC-MS/MS analysis using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of a high concentration (e.g., 1 mg/mL). Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
-
Working Solution Preparation: Prepare a working solution of the deuterated internal standard by diluting the stock solution with an appropriate solvent. The concentration of the working solution should be chosen to yield a response that is easily detectable and within the linear range of the instrument. A common practice is to aim for a concentration that is in the mid-range of the calibration curve.
Sample Preparation: Protein Precipitation (A Common Technique)
-
Sample Aliquoting: Aliquot a precise volume of the biological matrix (e.g., 100 µL of plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibrator, and quality control sample. Vortex briefly to ensure thorough mixing.
-
Protein Precipitation: Add a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the samples vigorously for approximately 1-2 minutes to ensure complete protein precipitation. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent that is compatible with the LC mobile phase. This step can help to concentrate the analyte and improve sensitivity.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Select a suitable HPLC or UHPLC column based on the physicochemical properties of the analyte (e.g., a C18 column for non-polar compounds).
-
Mobile Phase: Use a gradient or isocratic elution with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte from potential interferences.
-
Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).
-
Injection Volume: Inject a consistent volume of the prepared sample (e.g., 5-10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Use an appropriate ionization source, most commonly electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's ability to be ionized.
-
Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. The selection of these transitions should be optimized for specificity and sensitivity.
-
Instrument Tuning: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize the signal intensity.
-
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision-making process for selecting a deuterated internal standard.
Caption: Common issues and troubleshooting strategies for deuterated internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for highly accurate, precise, and robust analytical methods. By understanding the core principles, recognizing the significant advantages in assay performance, and implementing well-defined experimental protocols, researchers can confidently generate high-quality data for a wide range of applications in drug development and scientific research. While potential challenges exist, a thorough understanding of these issues and the corresponding troubleshooting strategies will ensure the successful implementation of this gold-standard technique.
References
- 1. settek.com [settek.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. texilajournal.com [texilajournal.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Bezafibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid and glucose metabolism. A thorough understanding of the pharmacokinetics and metabolism of bezafibrate is essential for its optimal clinical use and for the development of new therapeutic strategies. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of bezafibrate, along with detailed experimental protocols and visualizations of its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of bezafibrate has been extensively studied in humans. The drug is available in both a standard (immediate-release) and a sustained-release formulation, which exhibit different pharmacokinetic properties.
Absorption
Bezafibrate is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][2][3] The relative bioavailability of the sustained-release formulation is approximately 70% compared to the standard formulation.[1][4]
Distribution
Bezafibrate is highly bound to human serum proteins, with a binding rate of 94-96%.[1][2][3] The apparent volume of distribution is approximately 17 liters.[1][2][3]
Metabolism
The primary metabolic pathway for bezafibrate is glucuronidation, a phase II metabolic reaction that conjugates bezafibrate with glucuronic acid to form more water-soluble compounds that are more easily excreted.[5] Approximately 20% of an administered dose is recovered in the urine as glucuronides.[1][2][3]
While it is established that bezafibrate undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this process have not been definitively identified in the available literature. However, studies on other fibrates, such as fenofibrate and gemfibrozil, suggest the involvement of several UGT isoforms, primarily UGT2B7, and to a lesser extent, UGT1A9 and UGT1A3. It is plausible that these same isoforms are also involved in the glucuronidation of bezafibrate, although direct experimental evidence is needed for confirmation.
Excretion
Bezafibrate and its metabolites are rapidly and almost exclusively eliminated by the kidneys.[1][2][3] Within 48 hours of administration of radiolabeled bezafibrate, approximately 95% of the radioactivity is recovered in the urine and 3% in the feces.[1][2][3] About 50% of the dose is excreted as unchanged bezafibrate in the urine.[1][2][3] The renal clearance of bezafibrate ranges from 3.4 to 6.0 L/hour.[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of bezafibrate for both standard and sustained-release formulations in healthy adult subjects.
Table 1: Pharmacokinetic Parameters of Standard (Immediate-Release) Bezafibrate
| Parameter | Value | Reference(s) |
| Dose | 200 mg | [1][3][4] |
| Cmax (Peak Plasma Concentration) | ~8 mg/L | [1][3][4] |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | [1][2] |
| Elimination Half-life (t½) | 1 - 2 hours | [1][2][3] |
| Protein Binding | 94 - 96% | [1][2][3] |
| Volume of Distribution (Vd) | ~17 L | [1][2][3] |
Table 2: Pharmacokinetic Parameters of Sustained-Release Bezafibrate
| Parameter | Value | Reference(s) |
| Dose | 400 mg | [1][3][4] |
| Cmax (Peak Plasma Concentration) | ~6 mg/L | [1][3][4] |
| Tmax (Time to Peak Concentration) | 3 - 4 hours | [1][2] |
| Elimination Half-life (t½) | 2 - 4 hours | [1][2][3] |
| Relative Bioavailability | ~70% | [1][4] |
Experimental Protocols
Accurate quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Protocol 1: HPLC-UV Method for Bezafibrate Quantification in Human Plasma
This protocol is based on the method described by Zhang et al. (2008).[6]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of a precipitating solution (perchloric acid:methanol, 10:90 v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0) in a ratio of 44:56 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 235 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Construct a calibration curve using standard solutions of bezafibrate in blank plasma.
-
Quantify the bezafibrate concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS Method for Bezafibrate Quantification in Human Plasma
This protocol provides a general framework for a sensitive and selective LC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of bezafibrate).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for bezafibrate and the internal standard.
Signaling Pathways and Experimental Workflows
Mechanism of Action: PPARα Activation
Bezafibrate is a pan-PPAR agonist, meaning it can activate all three PPAR isoforms (α, γ, and δ).[5] Its lipid-lowering effects are primarily attributed to the activation of PPARα. Upon binding to bezafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Bezafibrate activates PPARα, leading to changes in gene expression that regulate lipid metabolism.
Experimental Workflow: Pharmacokinetic Study
A typical pharmacokinetic study to evaluate a new formulation of bezafibrate would follow a structured workflow.
Caption: A generalized workflow for a human pharmacokinetic study of bezafibrate.
Conclusion
Bezafibrate exhibits predictable pharmacokinetic properties, characterized by rapid and extensive absorption, high protein binding, and primary elimination through renal excretion of both the parent drug and its glucuronide metabolites. The activation of PPARα is central to its mechanism of action, leading to beneficial alterations in lipid metabolism. The provided experimental protocols offer a foundation for the accurate quantification of bezafibrate in biological samples, which is fundamental for further research and clinical monitoring. Future studies are warranted to definitively identify the specific UGT isoforms responsible for bezafibrate glucuronidation to better predict potential drug-drug interactions.
References
- 1. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of in vitro UDP-glucuronosyltransferase inhibition by bile acids predicts possible metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling of Deuterated Drug Standards: A Technical Guide to the Storage and Stability of Bezafibrate-d6 Solutions
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides an in-depth overview of the critical considerations for the storage and stability of Bezafibrate-d6 solutions, ensuring the accuracy and reliability of experimental outcomes.
This compound, the deuterated analog of the lipid-lowering agent Bezafibrate, serves as an essential internal standard in clinical and preclinical studies involving mass spectrometry. Its stability directly impacts the quantification of Bezafibrate and the overall validity of pharmacokinetic and metabolic profiling. Understanding the optimal conditions for its storage and the potential degradation pathways is crucial for maintaining its chemical integrity.
Recommended Storage and Stability of this compound
The stability of this compound is contingent on its physical state (solid vs. solution) and the storage conditions, particularly temperature and solvent. While the solid form exhibits greater long-term stability, solutions are necessary for most laboratory applications and require more stringent handling.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound in both solid and solution forms, based on available data from suppliers.
| Form | Storage Temperature | Solvent | Stability Period |
| Solid (Powder) | -20°C | - | 3 years |
| 4°C | - | 2 years | |
| Solution | -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month | |
| -20°C | Acetonitrile | Stable |
Note: The term "Stable" for the Acetonitrile solution from HPC Standards indicates stability under recommended storage conditions, though a specific duration is not provided.[1] For DMSO solutions, it is crucial to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility and stability.[2]
Solubility Profile
Preparing a stable stock solution begins with selecting an appropriate solvent. This compound exhibits good solubility in several common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (81.55 mM) |
| Dimethylformamide (DMF) | ≥ 30 mg/mL (81.55 mM) |
| Ethanol | ≥ 3 mg/mL (8.16 mM) |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ≥ 0.5 mg/mL (1.36 mM) |
It is not recommended to store aqueous solutions for more than one day.[3]
Key Experimental Protocols: Assessing Solution Stability
General Protocol for Stability Testing of this compound Solution
1. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound solid.
-
Dissolve the solid in a known volume of the chosen solvent (e.g., DMSO, Acetonitrile) to achieve the desired concentration.
-
The solution should be prepared in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidative degradation, especially if long-term storage is intended.[3]
2. Aliquoting and Storage:
-
Immediately after preparation, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperatures (-20°C or -80°C).
3. Stability Assessment at Designated Time Points:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Allow the solution to equilibrate to room temperature before analysis.
-
Analyze the concentration and purity of the this compound solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.
4. Analytical Methodology (HPLC):
-
Mobile Phase: A typical mobile phase for the analysis of fibrates consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01% phosphoric acid).[5]
-
Column: A C18 reverse-phase column is commonly used.[5]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of Bezafibrate (e.g., ~254 nm) or mass spectrometry for more sensitive and specific detection.[4]
-
Data Analysis: Compare the peak area and retention time of the aged sample to a freshly prepared standard solution of the same concentration. A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
5. Stress Testing (Forced Degradation):
-
To understand potential degradation pathways, solutions can be subjected to stress conditions such as elevated temperature, exposure to acidic and basic conditions, oxidation, and photolysis.[4][5][6]
-
Bezafibrate, as an amide, is particularly susceptible to hydrolysis under acidic and basic conditions.[4][5] Analysis of the stressed samples can help identify potential degradation products.
Visualizing the Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a stability study of a this compound solution.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Bezafibrate using Bezafibrate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of bezafibrate in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details the use of Bezafibrate-d6 as an internal standard (IS) to ensure accuracy and precision.
Introduction
Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia.[1] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] Accurate quantification of bezafibrate in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and analysis, thereby enhancing data reliability.[2][3] This application note is based on a validated method for the determination of bezafibrate in human plasma using a deuterated internal standard.[4]
Mechanism of Action: PPAR Agonism
Bezafibrate's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5] It is a pan-PPAR agonist, with activity towards PPARα, PPARγ, and PPARδ subtypes.[1][5] The activation of PPARα is central to its lipid-lowering effects. This leads to the regulation of gene expression involved in lipid metabolism, resulting in increased fatty acid oxidation, reduced synthesis of very low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[5]
Figure 1: Simplified signaling pathway of Bezafibrate's mechanism of action.
Experimental Protocol
This protocol is adapted from a validated method for the determination of bezafibrate in human plasma by LC-MS/MS using a deuterated internal standard.[4]
Materials and Reagents
-
Bezafibrate reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Bezafibrate Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with methanol to achieve the desired concentrations.
-
Internal Standard Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (20 µg/mL) and vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY LC system or equivalent |
| Column | Sunfire C18, 3.5 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase | Acetonitrile, water, and formic acid (500:500:1 v/v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
| Mass Spectrometer | Waters ACQUITY TQ Detector or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bezafibrate: m/z 360.01 → 274.0 (Quantifier), This compound: m/z 366.01 → 274.0 (IS) |
| Dwell Time | 0.5 s |
Note: The MRM transition for this compound assumes the deuterium labels are on the aromatic ring not involved in the fragmentation. The exact transition should be optimized based on the specific labeled positions and instrument.
Figure 2: Experimental workflow for the LC-MS/MS analysis of Bezafibrate.
Method Validation Summary
The following tables summarize the quantitative performance of the described method, demonstrating its suitability for bioanalytical applications.[4]
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 100 - 20,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 100 ng/mL |
Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| 100 (LLOQ) | 4.21 | -1.13 | 4.11 | -0.97 |
| 300 (Low) | 1.83 | 0.93 | 2.13 | 1.21 |
| 8000 (Medium) | 1.94 | 0.47 | 2.01 | 0.88 |
| 15000 (High) | 3.43 | -1.20 | 3.12 | -0.99 |
Recovery and Matrix Effect
| Parameter | Bezafibrate | This compound (IS) |
| Mean Recovery (%) | 83.80 ± 4.55 | 84.83 |
| Matrix Effect (%CV) | Low QC: 5.17, High QC: 2.51 | Not reported |
Stability
| Stability Condition | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| Bench-top (5 hours) | 300 | 2.11 | 0.89 |
| 15000 | 1.98 | 1.12 | |
| Autosampler (27 hours) | 300 | 1.99 | 0.78 |
| 15000 | 1.87 | 1.05 | |
| Freeze-thaw (3 cycles) | 300 | 2.80 | -2.18 |
| 15000 | 2.15 | 1.84 | |
| Long-term (-70°C, 8 days) | 300 | 1.86 | 0.74 |
| 15000 | 2.11 | 1.94 |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, and robust approach for the quantification of bezafibrate in human plasma.[4] The simple protein precipitation sample preparation method and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The comprehensive validation data demonstrates that the method meets regulatory guidelines for accuracy, precision, and stability, ensuring the generation of reliable data for pharmacokinetic and other drug development studies.[4]
References
- 1. akjournals.com [akjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bezafibrate in Human Plasma by LC-MS/MS Using a Bezafibrate-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of bezafibrate in human plasma. The methodology employs a simple protein precipitation extraction procedure and utilizes bezafibrate-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 2.5 minutes. This method is suitable for high-throughput analysis in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies.
Introduction
Bezafibrate is a fibrate-class lipid-lowering agent used in the treatment of hyperlipidemia.[1] It primarily acts by increasing the activity of triglyceride lipases, which are involved in the catabolism of triglyceride-rich lipoproteins.[1] Accurate and reliable quantification of bezafibrate in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of bezafibrate in human plasma, utilizing this compound as the internal standard for optimal analytical performance.
Experimental Protocols
Materials and Reagents
-
Bezafibrate reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate in methanol to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Bezafibrate Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the bezafibrate stock solution with methanol.
-
IS Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 20 µg/mL.[1]
All stock and working solutions should be stored at -20°C.[1]
Sample Preparation
A protein precipitation method is used for sample extraction:
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 20 µg/mL this compound internal standard working solution and vortex for 5 seconds.[1]
-
Add 1 mL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge the samples at 4600 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY LC system or equivalent |
| Column | Sunfire C18, 3.5 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile, water, and formic acid (500:500:1 v/v/v) |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Waters Acquity Tandem Quadrupole Detector or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bezafibrate) | m/z 360.01 → m/z (Fragment ion to be determined) |
| MRM Transition (this compound) | m/z 366.01 → m/z (Fragment ion to be determined) |
| Capillary Voltage | 3 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 500 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Dwell Time | 0.5 s |
Data Presentation
Calibration Curve
The method was validated over a linear range of 100-20000 ng/mL for bezafibrate in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of bezafibrate to the internal standard (this compound) against the nominal concentration of bezafibrate. A linear regression with a weighting factor of 1/x² is typically used.
| Parameter | Value |
| Linearity Range (ng/mL) | 100-20000 |
| Correlation Coefficient (r²) | > 0.997 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 100 | < 20% | 80-120% | < 20% | 80-120% |
| LQC | 300 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 8000 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 15000 | < 15% | 85-115% | < 15% | 85-115% |
Recovery
The extraction recovery of bezafibrate and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Bezafibrate | 83.80 ± 4.55 |
| This compound | 84.83 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of bezafibrate in human plasma.
References
Application Notes and Protocols for Bezafibrate Analysis in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and comparative data for the sample preparation of bezafibrate from biological matrices for analytical quantification.
Introduction
Bezafibrate is a fibrate drug used to treat hyperlipidemia. Accurate quantification of bezafibrate in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols, comparative data, and visual workflows.
Mechanism of Action of Bezafibrate
Bezafibrate primarily acts as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype, though it may also have some activity on PPARγ and PPARδ.[1][2] Activation of PPARα in the liver leads to a cascade of effects that ultimately reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.[1][3] Key mechanisms include increased fatty acid oxidation, reduced synthesis of very low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available analytical instrumentation.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples, making it suitable for high-throughput analysis.[4] Acetonitrile is a commonly used precipitating agent.[4][5]
Experimental Protocol: Acetonitrile Precipitation [5]
-
To 100 µL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., 50 µL of 20 µg/mL bezafibrate-d4).[5]
-
Vortex the sample for 5 seconds.[5]
-
Add 1 mL of acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 30 seconds.[5]
-
Centrifuge the sample at 4600 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the analytical system (e.g., LC-MS/MS).[5]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation. For bezafibrate in plasma, diethyl ether is a suitable extraction solvent following acidification.[6]
Experimental Protocol: Diethyl Ether Extraction [6]
-
Acidify the plasma sample with hydrochloric acid.[6]
-
Add a specified volume of diethyl ether to the acidified plasma.
-
Vortex the mixture to ensure thorough mixing and extraction of bezafibrate into the organic layer.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.[7] Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for extracting bezafibrate from urine.[7]
Experimental Protocol: SPE from Urine [7][8]
-
Conditioning: Condition the SPE cartridge (e.g., C18 or HLB) with 1.5 mL of methanol followed by 1 mL of HCl solution (pH=4).[8]
-
Loading: Adjust the pH of the urine sample to 4 and load 10 mL onto the conditioned cartridge.[8]
-
Washing: Wash the cartridge to remove interferences. For C18 and C8 cartridges, use a mixture of methanol and water (e.g., 20:80, v/v).[8]
-
Elution: Elute the bezafibrate from the cartridge with a suitable solvent, such as methanol.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on bezafibrate analysis, allowing for a direct comparison of the different sample preparation techniques.
Table 1: Recovery and Matrix Effect
| Preparation Technique | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Plasma | 83.80 ± 4.55 | Not Significant | [5] |
| Solid-Phase Extraction | Urine | 85 - 110 | Not Reported | [7] |
| Solid-Phase Extraction | River Water | > 80 | Not Reported | [8] |
Table 2: Linearity and Limits of Quantification (LOQ)
| Preparation Technique | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | LC-MS/MS | 100 - 20,000 | 100 | [5] |
| Protein Precipitation | HPLC-UV | 100 - 15,000 | 100 | [9] |
| Solid-Phase Extraction | HPLC-UV | Not Specified | Not Specified | [7] |
Conclusion
The selection of a sample preparation technique for bezafibrate analysis should be based on the specific requirements of the study. Protein precipitation offers a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug analysis.
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. Bezafibrate - Wikipedia [en.wikipedia.org]
- 3. What is Bezafibrate used for? [synapse.patsnap.com]
- 4. agilent.com [agilent.com]
- 5. oatext.com [oatext.com]
- 6. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bezafibrate-d6 in Bioequivalence Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bezafibrate-d6 as an internal standard in bioequivalence (BE) studies of Bezafibrate. This document includes detailed protocols for study design and bioanalytical quantification, a summary of relevant pharmacokinetic data, and diagrams illustrating the experimental workflow and the drug's mechanism of action.
Application Notes
Bioequivalence studies are a critical component of generic drug development, designed to demonstrate that a new formulation (test product) exhibits a comparable rate and extent of absorption to the innovator product (reference product). A key element of these studies is the accurate quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Stable Isotope-Labeled Internal Standards:
This compound is chemically identical to Bezafibrate, except that six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight (an increase of 6 Daltons) but does not alter its chemical and physical properties, such as solubility, extraction recovery, and chromatographic retention time. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, this compound is distinguished from the unlabeled drug by its different mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the SIL-IS, precise and accurate quantification can be achieved, effectively compensating for matrix effects and variability in sample processing.
Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes variability introduced during sample preparation and injection.
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement.
-
Improved Method Robustness: Ensures reliable quantification across different sample batches and analytical runs.
Quantitative Data Summary
The following tables summarize typical pharmacokinetic data from a bioequivalence study of Bezafibrate and the standard acceptance criteria for establishing bioequivalence.
Table 1: Pharmacokinetic Parameters of Bezafibrate Formulations (400 mg Dose) in Healthy Volunteers
| Parameter | Test Formulation (Capsule) | Reference Formulation (Tablet) |
| Cmax (µg/mL) | 12 ± 4 | 11 ± 3 |
| AUC0-12 (µg·h/mL) | 36 ± 10 | 33 ± 7 |
| AUC0-∞ (µg·h/mL) | 37 ± 10 | 34 ± 7 |
| Tmax (h) | 1.7 ± 0.9 | 1.9 ± 0.7 |
| t1/2 (h) | 1.9 ± 0.5 | 2.0 ± 0.6 |
| Data presented as mean ± standard deviation. Data is illustrative and based on published literature[1]. |
Table 2: Bioequivalence Acceptance Criteria
According to regulatory guidelines from agencies like the FDA and EMA, two products are considered bioequivalent if the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters fall within a specific range.
| Pharmacokinetic Parameter | 90% Confidence Interval Acceptance Range |
| AUC0-t | 80.00% – 125.00% |
| Cmax | 80.00% – 125.00% |
Experimental Protocols
Protocol 1: Bioequivalence Study Design
Objective: To compare the rate and extent of absorption of a test Bezafibrate formulation against a reference formulation in healthy adult subjects under fasting conditions.
Study Design:
-
Type: Single-dose, randomized, two-period, two-sequence, crossover study.
-
Population: Healthy adult male and/or female volunteers, aged 18-55 years.
-
Dosing: Subjects receive a single oral dose of the test or reference Bezafibrate formulation (e.g., 400 mg) in each study period.
-
Washout Period: A washout period of at least 7 days (more than 5 times the drug's half-life) separates the two dosing periods.
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
Protocol 2: Bioanalytical Method for Bezafibrate Quantification in Human Plasma using LC-MS/MS
Objective: To quantify Bezafibrate concentrations in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents:
-
Bezafibrate reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (blank)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Bezafibrate and this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions from the Bezafibrate stock to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 20 µg/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation): [2]
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 4600 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer a portion of the clear supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm)[2].
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.30 mL/min[2].
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Bezafibrate Transition: m/z 360.1 → 274.1 (Illustrative)
-
This compound Transition: m/z 366.1 → 280.1 (Illustrative)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Bezafibrate/Bezafibrate-d6) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of Bezafibrate in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow of a typical Bezafibrate bioequivalence study.
Caption: Bezafibrate's mechanism of action via PPAR activation.
References
Application Note: Preparation of Bezafibrate-d6 Stock and Working Solutions
Introduction
Bezafibrate-d6 is the deuterium-labeled version of Bezafibrate, a lipid-lowering agent. In bioanalytical settings, particularly in pharmacokinetic and metabolic studies, this compound serves as an ideal internal standard (IS) for quantification of the parent drug by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its chemical and physical properties are nearly identical to Bezafibrate, ensuring similar behavior during sample extraction and analysis, which is crucial for correcting variability and improving measurement accuracy.[3][4][5] Proper and consistent preparation of stock and working solutions is a critical first step for developing reliable and reproducible bioanalytical methods.
This document provides a detailed protocol for the preparation of this compound stock and working solutions, including solubility data, storage conditions, and a step-by-step guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Successful preparation of solutions requires a thorough understanding of the compound's solubility and stability. The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 30 mg/mL | 81.55 mM | Use of newly opened, non-hygroscopic DMSO is recommended for best results.[1] |
| DMF | ≥ 30 mg/mL | 81.55 mM | |
| Ethanol | ≥ 3 mg/mL | 8.16 mM | |
| Acetonitrile | 100 µg/mL | 0.27 mM | Commercially available as a prepared solution.[6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.36 mM | For aqueous preparations, dissolve in DMSO first before diluting with buffer.[7][8] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | ≥ 2 years[7] |
| Stock Solution in Organic Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day.[7][8] |
Experimental Protocols
Materials and Equipment:
-
This compound (solid powder)
-
High-purity solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
Appropriate glass or polypropylene vials with screw caps
-
Vortex mixer
-
Ultrasonic bath (optional)
Safety Precautions:
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) before handling.
Protocol 1: Preparation of a High-Concentration Stock Solution (1 mg/mL in DMSO)
This protocol describes the preparation of a primary stock solution, which can be used for subsequent dilutions.
-
Equilibration: Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1.0 mg) using an analytical balance and transfer it into a clean, labeled vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial. For 1.0 mg of powder to make a 1 mg/mL solution, add 1.0 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes.
-
Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Protocol 2: Preparation of a Working Internal Standard (IS) Solution (100 ng/mL)
Working solutions are prepared by diluting the high-concentration stock solution. The final concentration should be optimized based on the specific requirements of the bioanalytical assay. This example demonstrates a two-step serial dilution.
-
Intermediate Stock Preparation (10 µg/mL):
-
Thaw one aliquot of the 1 mg/mL primary stock solution (from Protocol 1).
-
Pipette 10 µL of the 1 mg/mL stock solution into a new labeled vial.
-
Add 990 µL of the final desired solvent (e.g., Methanol or Acetonitrile) to the vial.
-
Vortex well to ensure homogeneity. This creates a 10 µg/mL (or 10,000 ng/mL) intermediate solution.
-
-
Working IS Solution Preparation (100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a new labeled vial.
-
Add 990 µL of the final solvent.
-
Vortex thoroughly. This yields a 100 ng/mL working IS solution ready to be spiked into calibration standards, quality controls, and unknown samples.
-
Store working solutions at 2-8°C and use within a short period, especially if they contain aqueous components.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow from weighing the solid compound to obtaining the final working solution.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Detection of Bezafibrate-d6 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bezafibrate is a lipid-lowering agent belonging to the fibrate class of drugs. For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Bezafibrate-d6, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[1] This document provides detailed mass spectrometry parameters and a comprehensive protocol for the detection and quantification of Bezafibrate using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the essential parameters for the LC-MS/MS analysis of Bezafibrate and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Bezafibrate | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 360.0 | 366.1 (projected) |
| Product Ion (m/z) | 274.0[2] | To be determined (requires optimization) |
| Cone Voltage (V) | 30[3] | 30 (starting point)[3] |
| Collision Energy (eV) | 24[2] | To be determined (requires optimization) |
Note: The precursor ion for this compound is projected based on the addition of 6 daltons to the molecular weight of Bezafibrate. Product ion and collision energy for this compound require optimization, a standard procedure in method development.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Sunfire C18, 3.5µm, 2.1x50mm[3] |
| Mobile Phase | Acetonitrile, water, and formic acid (500:500:1 v/v/v)[3] |
| Flow Rate | 0.30 mL/min[3] |
| Run Time | 2.5 minutes[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40 °C[3] |
| Autosampler Temperature | 10 °C[3] |
Table 3: Mass Spectrometer Source-Dependent Parameters
| Parameter | Value |
| Capillary Voltage (kV) | 3.0[3] |
| Desolvation Gas | Nitrogen[3] |
| Desolvation Gas Flow (L/hr) | 500[3] |
| Cone Gas | Nitrogen[3] |
| Cone Gas Flow (L/hr) | 50[3] |
| Source Temperature (°C) | 150[3] |
| Desolvation Temperature (°C) | 400[3] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bezafibrate reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol. Store stock solutions at -20°C.[4]
-
Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the Bezafibrate stock solution with methanol.
-
Internal Standard (IS) Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 20 µg/mL.[3]
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (20 µg/mL) to each tube and vortex for 5 seconds.[3]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[3]
3. LC-MS/MS Analysis
-
Set up the liquid chromatography and mass spectrometry systems with the parameters outlined in Tables 1, 2, and 3.
-
Perform a system suitability test to ensure proper performance of the instrument.
-
Analyze the calibration curve standards, followed by the QC samples and then the unknown samples.
4. Data Analysis
-
Integrate the chromatographic peaks for Bezafibrate and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Bezafibrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for this compound detection.
References
Application Note: Quantification of Bezafibrate in Environmental Water Samples Using Bezafibrate-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate is a lipid-lowering agent widely prescribed for the treatment of hyperlipidemia. Due to its widespread use and incomplete removal during wastewater treatment, bezafibrate is frequently detected in various environmental water bodies, including wastewater effluents and surface waters.[1] Monitoring the concentration of bezafibrate in these matrices is crucial for assessing its potential environmental impact.
This application note provides a detailed protocol for the quantitative analysis of bezafibrate in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with bezafibrate-d6 as an isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, which are common challenges in the analysis of complex environmental samples.
Principle
The method is based on solid-phase extraction (SPE) to concentrate bezafibrate and this compound from water samples and remove potential interferences. The extracted analytes are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by isotope dilution, comparing the peak area ratio of the analyte (bezafibrate) to the internal standard (this compound).
Materials and Reagents
-
Standards: Bezafibrate and this compound (analytical grade)
-
Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade), Formic acid (LC-MS grade)
-
Water: High-purity water (e.g., Milli-Q or equivalent)
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or equivalent polymeric reversed-phase cartridges
-
Reagents: Ammonium acetate (LC-MS grade)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bezafibrate and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solutions with methanol or a suitable solvent mixture to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The typical concentration of bezafibrate in wastewater effluent can range from tens to hundreds of ng/L, and in surface water from a few to tens of ng/L.[1]
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol. This solution will be used to spike all samples, calibration standards, and quality controls.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 72 hours. For longer storage, freeze at -20°C.
-
Filtration: Filter the water samples through a 1 µm glass fiber filter to remove suspended solids.
-
Spiking: Take a known volume of the filtered sample (e.g., 100 mL) and spike with a known amount of the this compound internal standard working solution (e.g., 50 µL of 100 ng/mL) to achieve a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of high-purity water to remove hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Bezafibrate | 360.1 | 274.1 | 138.0 | 15 |
| This compound | 366.1 | 280.1 | 138.0 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument. The precursor ion for this compound is 6 Daltons higher than that of Bezafibrate, reflecting the six deuterium atoms. The fragmentation pattern is expected to be similar, with the quantifier product ion also showing a 6 Dalton shift.
Data Presentation
Table 1: Typical Performance Data for the Analysis of Bezafibrate in Environmental Water
| Parameter | Wastewater Effluent | Surface Water |
| Limit of Detection (LOD) | 1-5 ng/L | 0.5-2 ng/L |
| Limit of Quantification (LOQ) | 5-15 ng/L | 2-10 ng/L |
| Recovery | > 85% | > 90% |
| Matrix Effect | < 20% (with IS correction) | < 15% (with IS correction) |
| Precision (RSD) | < 10% | < 10% |
These are typical expected values. Actual performance must be validated for each laboratory and matrix.
Table 2: Observed Concentrations of Bezafibrate in Environmental Waters
| Water Type | Concentration Range (ng/L) | Reference |
| Wastewater Effluent | 35 - 239 | [1] |
| Surface Water | 8 - 63 | [1] |
Visualizations
Caption: Experimental workflow for the analysis of Bezafibrate in water.
Caption: Logic of isotope dilution for accurate quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of bezafibrate in environmental water samples. The isotope dilution technique is essential to compensate for matrix-induced signal suppression or enhancement and variations in extraction recovery, ensuring high accuracy and precision of the analytical results. This method is suitable for environmental monitoring and risk assessment of bezafibrate in aquatic ecosystems. Method validation in the specific water matrices of interest is a critical step before routine application.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for bezafibrate in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the HPLC analysis of bezafibrate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of bezafibrate that can affect its HPLC analysis?
A1: Bezafibrate is a class II drug with low solubility and high permeability.[1] It is an amide, making it susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Its solubility is limited in aqueous buffers but higher in organic solvents like DMSO, ethanol, and methanol.[3][4] Understanding these properties is crucial for mobile phase selection and sample preparation to prevent precipitation and degradation.
Q2: What constitutes a good peak shape for bezafibrate?
A2: An ideal chromatographic peak for bezafibrate should be symmetrical and resemble a Gaussian distribution.[5] Good performance parameters from a validated method reported a tailing factor of 1.41 and over 4,200 theoretical plates.[1] Asymmetry, where the peak leans to one side (tailing or fronting), or excessive width can compromise the accuracy and precision of quantification.[6]
Q3: Can bezafibrate degrade during sample preparation or analysis?
A3: Yes, bezafibrate is unstable in liquid media and can degrade under various stress conditions, including acid/base hydrolysis, oxidation, and heat.[1][2][7] The most significant degradation occurs with acid and basic hydrolysis.[1][2] This instability can lead to the appearance of extra peaks or a reduction in the main peak's area, affecting analytical results.
Troubleshooting Poor Peak Shape
This section addresses specific peak shape problems you may encounter with bezafibrate.
Q4: Why is my bezafibrate peak tailing?
A4: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with bezafibrate, causing tailing. This is especially true if the mobile phase pH is not optimized.
-
Cause 2: Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can cause tailing.[11] Over time, the stationary phase can also degrade.
-
Cause 3: Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system can chelate with bezafibrate, leading to tailing.
-
Solution: Use high-purity HPLC-grade solvents and reagents.[6] If metal contamination is suspected in the system, passivation may be necessary.
-
Q5: What is causing my bezafibrate peak to front?
A5: Peak fronting, where the first half of the peak is broader, is often related to sample and column conditions.
-
Cause 1: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing molecules to travel through the column too quickly, resulting in a fronting peak.[5][12]
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion and fronting.[5][11]
-
Solution: Whenever possible, dissolve and inject your bezafibrate standard and sample in the mobile phase itself.[11] If a different solvent is required due to solubility, ensure it is weaker than the mobile phase and use the smallest possible injection volume. Bezafibrate is sparingly soluble in aqueous buffers, so it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with the mobile phase.[3]
-
-
Cause 3: Column Void or Collapse: A void at the column inlet or a collapse of the packing bed can disrupt the flow path, leading to peak fronting.[5][13] This can be caused by pressure shocks or using the column outside its recommended pH and temperature range.
-
Solution: This issue is generally irreversible, and the column will need to be replaced.[13] To prevent this, always operate within the column's specified limits and avoid sudden pressure changes.
-
Q6: My bezafibrate peak is broad. How can I fix it?
A6: Broad peaks can lead to poor resolution and reduced sensitivity.
-
Cause 1: Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.[11]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.
-
-
Cause 2: Column Degradation: A loss of stationary phase or general column aging can lead to a decrease in efficiency and broader peaks.[14][15]
-
Cause 3: Suboptimal Mobile Phase Conditions: If the mobile phase is too "weak," bezafibrate may interact too strongly with the stationary phase, leading to broader peaks.[17]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues for bezafibrate.
Caption: A workflow for troubleshooting poor peak shape in bezafibrate HPLC analysis.
Data & Protocols
Table 1: Example HPLC Methods for Bezafibrate Analysis
| Stationary Phase | Mobile Phase | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| C18 (150 x 4.6 mm, 5 µm) | 0.01 M Phosphate Buffer : Acetonitrile : Methanol (50:40:10) | 3.5 | 1.0 | 230 | [8][18] |
| C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Water (60:40) | 2.8 | 1.5 | 228 | [7] |
| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 10 mM Ammonium Acetate (44:56) | 4.0 | 1.0 | 235 | [9][10] |
| C18 | Methanol : 0.01% Phosphoric Acid (80:20) | - | 1.0 | Variable | [1][2] |
Experimental Protocol: Sample Preparation from Human Plasma
This protocol is based on a protein precipitation method, which is effective for cleaning up plasma samples prior to HPLC analysis.[9][10]
Objective: To extract bezafibrate from human plasma and remove proteins that can interfere with the analysis and damage the HPLC column.
Materials:
-
Human plasma sample
-
Vortex mixer
-
Centrifuge (capable of 16,880 x g)
-
1.5 mL centrifuge tubes
-
HPLC vials
Procedure:
-
Pipette 200 µL of the human plasma sample into a 1.5 mL centrifuge tube.
-
Add 200 µL of the perchloric acid-methanol (10:90 v/v) solution to the tube. Using a perchloric acid solution was found to yield high extraction efficiency (92.22%).[10]
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 16,880 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
Inject an aliquot (e.g., 20 µL) of the supernatant directly into the HPLC system for analysis.[10]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. jpsbr.org [jpsbr.org]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. uhplcs.com [uhplcs.com]
- 16. How to Minimize HPLC Column Blockage from Most Common Causes - Tips & Suggestions [mtc-usa.com]
- 17. uhplcs.com [uhplcs.com]
- 18. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bezafibrate-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bezafibrate-d6 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: this compound, like its non-deuterated counterpart, contains a carboxylic acid group, making it amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative ion mode is typically the most effective method for its detection.[1]
Q2: What are the common mass transitions for Bezafibrate and its deuterated internal standards?
A2: While specific transitions should be optimized for your instrument, a common approach is to monitor the deprotonated molecule. For Bezafibrate, a transition of m/z 360.01 has been used. For a deuterated standard like Bezafibrate-d4, the transition is m/z 364.01.[1] For this compound, you would expect the precursor ion to be at approximately m/z 366. You will need to determine the optimal product ion through infusion and fragmentation experiments on your specific mass spectrometer.
Q3: Which type of sample preparation is recommended for this compound in plasma?
A3: Protein precipitation is a simple, rapid, and effective method for extracting this compound from plasma samples.[1][2] This technique involves adding a solvent like acetonitrile to the plasma to denature and precipitate proteins, which are then removed by centrifugation. Liquid-liquid extraction is another viable, albeit more complex, option.[3]
Troubleshooting Guide: Low Signal Intensity for this compound
This guide addresses the common issue of poor or no signal intensity for this compound during LC-MS/MS analysis.
Q4: My this compound signal is very low or absent. Where should I start troubleshooting?
A4: A complete loss of signal often points to a singular, critical failure in the system. A systematic approach, starting from the mass spectrometer and working backward to the sample preparation, is recommended.
Here is a logical workflow for troubleshooting low signal intensity:
Caption: Troubleshooting workflow for low signal intensity.
Q5: How can I determine if the issue is with the mass spectrometer itself?
A5:
-
Check Instrument Tuning and Calibration : Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. An incorrect calibration can lead to mass errors and poor signal.[4]
-
Inspect the Ion Source : Visually inspect the electrospray needle for a stable spray. An inconsistent or absent spray can be caused by clogs or improper settings.[5] Also, check for contamination around the ion source orifice, which can block ions from entering the mass analyzer.[6]
-
Infuse a Tuning Solution : Directly infuse a solution of this compound or a similar compound at a known concentration to bypass the LC system. If you see a strong signal, the issue likely lies with the LC system or the sample introduction. If the signal is still weak, the problem is within the mass spectrometer's ion source or analyzer.
Q6: What aspects of the LC system should I investigate for low signal intensity?
A6:
-
Mobile Phase Composition : Incorrectly prepared mobile phases can significantly impact ionization efficiency. Bezafibrate ionizes best in the negative mode, and the presence of an acid like formic acid in the mobile phase can aid in this process.[1] Ensure the pH and solvent ratios are correct. Modifiers like ammonium formate or acetate can also be tested to improve signal.[7]
-
Flow Rate and System Pressure : Check for stable system pressure. High or fluctuating pressure may indicate a blockage, while low pressure could signify a leak. Ensure the flow rate is accurate, as this affects the spray stability in the ion source.[8]
-
Column Health : A degraded or contaminated column can lead to poor peak shape and reduced signal intensity.[4] If the column is old or has been used with complex matrices, consider replacing it.
Q7: How can sample preparation or method parameters affect my this compound signal?
A7:
-
Sample Concentration : Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be below the limit of detection. Conversely, if it is too concentrated, it could cause ion suppression.[4]
-
Matrix Effects : Co-eluting substances from the sample matrix (e.g., plasma) can suppress the ionization of this compound.[6] An effective sample preparation, such as protein precipitation, is crucial to minimize these effects. If ion suppression is suspected, try diluting the sample or using a more rigorous clean-up method.
-
Ion Source Parameter Optimization : The settings for the ion source, such as spray voltage, source temperature, and nebulizer/drying gas flows, are critical for optimal signal intensity.[8][9] These parameters often need to be optimized for the specific flow rate and mobile phase composition being used. A stepwise optimization of these parameters can lead to significant improvements in signal response.[9]
Data and Experimental Protocols
Quantitative Data Summary
The following table summarizes typical parameters from a validated LC-MS/MS method for Bezafibrate analysis.
| Parameter | Value | Reference |
| Ionization Mode | ESI Negative | [1] |
| MRM Transition (Bezafibrate) | m/z 360.01 → [Product Ion] | [1] |
| MRM Transition (Bezafibrate-d4) | m/z 364.01 → [Product Ion] | [1] |
| Linearity Range | 100 - 20,000 ng/mL | [1] |
| Lower Limit of Quantification | 100 ng/mL | [1] |
Note: Product ions must be determined empirically on your instrument.
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation
This protocol describes a common method for extracting this compound from human plasma.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. zefsci.com [zefsci.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bezafibrate ESI-MS Analysis
Welcome to the technical support center for the analysis of bezafibrate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for bezafibrate analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, such as bezafibrate, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal response, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[2] In bioanalytical methods, endogenous matrix components like phospholipids, salts, and proteins, or exogenous substances like co-administered drugs, can interfere with the ionization of bezafibrate in the ESI source, leading to unreliable quantitative results.[1][3]
Q2: How can I detect and quantify ion suppression in my bezafibrate assay?
A: There are two primary methods to assess ion suppression:
-
Qualitative Assessment (Post-Column Infusion): A solution of bezafibrate is continuously infused into the MS detector after the analytical column. A blank matrix sample (e.g., plasma extract) is then injected onto the LC system. A dip in the constant signal of bezafibrate at the retention time of matrix components indicates ion suppression.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] The response of bezafibrate spiked into a blank, extracted matrix is compared to the response of bezafibrate in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.[1]
-
Q3: What are the primary causes of ion suppression for bezafibrate in biological matrices?
A: The main causes are co-eluting substances that compete with bezafibrate for ionization in the ESI source.[5] Since bezafibrate is typically analyzed in negative ion mode (ESI-), compounds that are also readily ionized in this mode are of particular concern.[6][7] Common sources of interference in biological samples like plasma include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in the early and late stages of reversed-phase chromatographic runs.[4][8]
-
Salts and Non-Volatile Buffers: High concentrations of salts (e.g., from buffers like PBS) can reduce droplet surface tension and evaporation efficiency, hindering the formation of gas-phase analyte ions.[5][9]
-
Other Endogenous Molecules: Bile acids, fatty acids, and other small molecules can co-elute and interfere.
-
Co-administered Drugs: Other medications taken by the subject can co-elute and suppress the bezafibrate signal.[3]
Q4: How can I minimize ion suppression through sample preparation?
A: Effective sample preparation is one of the most critical steps to reduce matrix effects.[8][10] The goal is to selectively remove interfering components while efficiently recovering bezafibrate.
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, to remove the bulk of proteins.[6] However, it is less effective at removing phospholipids and other small molecules.[4][9]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning bezafibrate into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, including phospholipids and salts.[8][9] It provides the cleanest extracts but requires more method development.
Q5: Can chromatographic conditions be modified to reduce ion suppression?
A: Yes. The goal of chromatography is to separate bezafibrate from any remaining matrix components that were not removed during sample preparation.[11]
-
Improve Chromatographic Resolution: Modify the gradient, mobile phase composition, or select a column with a different chemistry (e.g., embedded polar group) to better resolve bezafibrate from interfering peaks.
-
Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) provides sharper and narrower peaks, which can improve resolution and minimize the chances of co-elution with matrix components.
-
Lower the Flow Rate: Reducing the flow rate into the mass spectrometer (e.g., using nano-ESI or flow splitting) can decrease ion suppression because smaller droplets are formed, which are more tolerant to non-volatile salts.[10][12]
Q6: What is the role of an internal standard in compensating for ion suppression?
A: Using an appropriate internal standard (IS) is essential for accurate quantification, as it can compensate for signal variability, including that caused by ion suppression.[13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as bezafibrate-d4 .[5][6] A SIL-IS co-elutes with bezafibrate and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability is normalized, leading to accurate and precise results even when suppression occurs.
Q7: Are there MS source parameter adjustments that can help?
A: Optimizing the ESI source parameters can improve the ionization of bezafibrate and potentially reduce the impact of suppression.[14] Key parameters to adjust include:
-
Capillary/Spray Voltage: Optimize for the most stable and intense signal for bezafibrate.
-
Source and Desolvation Temperatures: Proper temperatures are crucial for efficient desolvation of the ESI droplets.
-
Nebulizing and Drying Gas Flows: These gases aid in droplet formation and solvent evaporation. Optimizing their flow rates can enhance signal and stability.
-
Alternative Ionization Source: If ion suppression remains a significant problem with ESI, switching to Atmospheric Pressure Chemical Ionization (APCI) may be a viable option, as APCI is generally less susceptible to matrix effects.[2][15]
Troubleshooting Guide
Problem: Poor sensitivity, high variability (%CV), or inconsistent results for bezafibrate.
This guide provides a systematic approach to diagnosing and mitigating ion suppression.
Caption: A workflow for troubleshooting ion suppression in bezafibrate analysis.
Data Presentation & Experimental Protocols
Strategies for Minimizing Ion Suppression
The following table summarizes and compares common strategies to combat ion suppression in the analysis of bezafibrate.
| Strategy | Principle | Pros | Cons |
| Stable Isotope-Labeled IS | Co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.[5] | Most effective method for compensation; corrects for multiple sources of error. | Can be expensive; requires synthesis of the labeled compound. |
| Solid-Phase Extraction (SPE) | Chromatographically separates bezafibrate from matrix interferences using a solid sorbent.[9] | Provides the cleanest extracts; highly effective at removing phospholipids and salts.[8] | Requires method development; can be more time-consuming and costly than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitions bezafibrate into an organic solvent, leaving polar interferences in the aqueous layer. | More effective cleanup than PPT; relatively inexpensive. | Can be labor-intensive; may not remove all interferences. |
| Protein Precipitation (PPT) | Uses a solvent (e.g., acetonitrile) to crash out proteins from the sample matrix.[6] | Simple, fast, and low-cost. | Ineffective at removing phospholipids and salts, which are major sources of ion suppression.[4] |
| Chromatographic Separation | Physically separates bezafibrate from co-eluting matrix components before they enter the MS.[11] | Directly removes the source of the problem; universally applicable. | May require longer run times; complete separation is not always possible. |
| Lower ESI Flow Rate | Reduces the size of ESI droplets, making the ionization process more tolerant to non-volatile salts.[10] | Can significantly reduce suppression and improve sensitivity.[12] | May require specialized equipment (nanosplitter) or nano-LC systems. |
| Switch to APCI Source | Uses a different ionization mechanism (gas-phase reactions) that is less prone to matrix effects.[15] | Often shows significantly less ion suppression than ESI.[2] | Bezafibrate may not ionize as efficiently with APCI; requires an available APCI source. |
Example Matrix Effect Data
The following data is adapted from a validated method for bezafibrate in human plasma, demonstrating a quantitative assessment of the matrix effect using a stable isotope-labeled internal standard (IS), bezafibrate-d4.[6] The IS-Normalized Matrix Factor indicates that the use of bezafibrate-d4 effectively compensated for the observed ion enhancement.
| Parameter | Bezafibrate | Bezafibrate-d4 (IS) | IS-Normalized Matrix Factor |
| Mean Peak Area (Post-Spike) | 176521.5 | 105689.18 | - |
| Mean Peak Area (Neat Solution) | 139631.99 | 82599.90 | - |
| Matrix Factor (MF) | 1.26 (Enhancement) | 1.28 (Enhancement) | 0.98 |
An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable, indicating no significant residual matrix effect.
Detailed Experimental Protocol: LC-MS/MS Analysis of Bezafibrate in Human Plasma
This protocol is based on a validated method using protein precipitation and a stable isotope-labeled internal standard.[6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (20 µg/mL bezafibrate-d4 in methanol).
-
Vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY LC
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Column Temperature: 40 °C
-
Mobile Phase: Acetonitrile, water, and formic acid (500:500:1 v/v/v)
-
Flow Rate: 0.30 mL/min
-
Run Time: 2.5 minutes (isocratic)
3. Mass Spectrometry Conditions
-
MS System: Waters Tandem Quadrupole (TQ) Detector
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion
-
Scan Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)
-
For MRM (transition data from a similar fibrate analysis): Bezafibrate m/z 360.0 → 274.0[7]
-
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Voltage: 30 V
-
Desolvation & Cone Gas: High Purity Nitrogen
Visualization of Ion Suppression
The diagram below illustrates how matrix components can interfere with the ionization of bezafibrate.
Caption: How matrix components suppress the bezafibrate signal in the ESI source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. oatext.com [oatext.com]
- 7. akjournals.com [akjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 15. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Bezafibrate-d6 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bezafibrate-d6 when used as an internal standard in bioanalytical methods. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it deuterated?
This compound is a stable isotope-labeled version of Bezafibrate, commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. The deuterium atoms are located on the two methyl groups of the propanoic acid moiety. This specific labeling provides a mass shift for detection without significantly altering the chemical properties of the molecule under most conditions.
Q2: Are there known stability issues with this compound in processed samples?
While specific quantitative data for this compound stability in processed biological samples is limited in publicly available literature, the parent compound, Bezafibrate, is known to be susceptible to degradation, particularly through hydrolysis.[1] Given that the deuteration is on the methyl groups, which are not directly involved in the most likely degradation reactions, this compound is expected to exhibit similar stability characteristics to Bezafibrate. Therefore, issues can arise depending on the sample processing conditions.
Q3: What are the potential degradation pathways for Bezafibrate?
Studies on Bezafibrate have identified several degradation pathways under various stress conditions, which could be relevant to its stability in processed samples[1][2][3]:
-
Hydrolysis: The amide and ether linkages in the Bezafibrate molecule are susceptible to hydrolysis under acidic or basic conditions.[1]
-
Hydroxylation: The aromatic rings can undergo hydroxylation.[3]
-
Cleavage of the Amide Bond: The bond between the chlorobenzoyl group and the ethylamine linker can be cleaved.[3]
-
Removal of the Fibrate Chain: The entire 2-methylpropanoic acid group can be cleaved from the phenoxy ring.[3]
Q4: How can I minimize the degradation of this compound during sample processing?
To minimize degradation, it is crucial to control the pH and temperature throughout the sample preparation process.
-
Avoid strong acids and bases: If your extraction method involves pH adjustment, use the mildest conditions possible and minimize the exposure time.
-
Control temperature: Keep samples on ice or at a controlled low temperature during processing.
-
Limit exposure to light: While not the primary degradation pathway, prolonged exposure to UV light can contribute to degradation.[1]
-
Use fresh solvents: Ensure the quality of your extraction and reconstitution solvents.
Troubleshooting Guide
This guide addresses common issues observed when using this compound as an internal standard.
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing this compound signal over an analytical run (Autosampler Instability) | Degradation in the reconstitution solvent within the autosampler. | • Ensure the autosampler is temperature-controlled (e.g., 4°C). • Evaluate the stability of this compound in your reconstitution solvent. Consider using a less protic or a buffered solvent. • Perform a time-course experiment to determine the maximum stable time in the autosampler. |
| High variability in this compound peak area between samples | Inconsistent degradation during sample processing due to variations in pH or processing time. | • Standardize all sample processing steps, ensuring consistent timing and reagent addition. • Check the pH of your samples after each step to ensure it is within a stable range. • Prepare quality control (QC) samples at different concentrations to monitor the entire process. |
| Loss of this compound signal after protein precipitation with acid | Acid-catalyzed hydrolysis of the amide or ether linkage. | • Use alternative protein precipitation methods, such as with acetonitrile or methanol alone. • If acid is necessary, use the lowest effective concentration and keep the samples cold. • Immediately neutralize the sample after precipitation and before any subsequent evaporation or reconstitution steps. |
| Chromatographic peak splitting or tailing for this compound | On-column degradation or interaction with the stationary phase. | • Ensure the mobile phase pH is compatible with the stability of Bezafibrate. • Evaluate the column chemistry; a different stationary phase may be more suitable. • Check for active sites on the column or in the LC system by injecting a standard in a pure solvent. |
Quantitative Data Summary
The following tables summarize available stability data for Bezafibrate and a related deuterated analog, Bezafibrate-d4. This data can serve as a useful reference for what to expect with this compound, though direct stability testing is always recommended.
Table 1: Stability of Bezafibrate in Human Plasma
| Stability Test | Storage Condition | Concentration (ng/mL) | Stability (%) | Reference |
| Autosampler Stability | 10°C for 27 hours | 300 | 98.86 | [4] |
| Bench Top Stability | Room Temperature for 5 hours | 300 | 102.4 | [4] |
| Freeze-Thaw Stability | 3 cycles (-70°C to RT) | 300 | 101.9 | [4] |
| Long-Term Stability | -20°C for 8 days | 300 | 103.2 | [4] |
| Long-Term Stability | -70°C for 8 days | 300 | 101.5 | [4] |
Table 2: Recovery of Bezafibrate and Bezafibrate-d4 from Human Plasma
| Compound | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Bezafibrate | 300 | 83.80 ± 4.55 | [4] |
| Bezafibrate-d4 | 8000 | 84.83 | [4] |
Experimental Protocols
Protocol 1: Assessment of Autosampler Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the processed blank matrix (after extraction and reconstitution).
-
Initial Analysis: Immediately analyze a set of these QC samples to establish the baseline (T=0) response.
-
Storage: Store the remaining QC samples in the autosampler at the intended operating temperature (e.g., 4°C).
-
Time-Point Analysis: Inject the QC samples at regular intervals over the expected duration of an analytical run (e.g., 6, 12, 24 hours).
-
Data Evaluation: Calculate the mean response at each time point and compare it to the T=0 response. The deviation should typically be within ±15%.
Protocol 2: Evaluation of Stability during Sample Processing
-
Sample Spiking: Spike a known concentration of this compound into at least six individual lots of the biological matrix (e.g., human plasma).
-
Standard Processing: Process these samples according to your established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples and calculate the peak area of this compound.
-
Comparison: Compare the peak area of the processed samples to the peak area of a standard solution of this compound at the same concentration prepared in the final reconstitution solvent (representing 100% recovery and stability).
-
Data Interpretation: A significant and variable decrease in the peak area of the processed samples compared to the standard solution may indicate instability during the processing steps.
Visualizations
Diagram 1: Potential Degradation Pathways of Bezafibrate
Caption: Potential degradation routes for the Bezafibrate molecule.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for diagnosing this compound instability.
References
Technical Support Center: Enhancing Bezafibrate Recovery from Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of bezafibrate from plasma samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting bezafibrate from plasma?
A1: The most frequently employed methods for bezafibrate extraction from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Protein precipitation is often favored for its simplicity and speed, making it suitable for high-throughput analysis.[1] LLE offers a higher degree of sample cleanup, while SPE can provide the cleanest extracts and is amenable to automation.
Q2: What is a typical recovery percentage for bezafibrate from plasma?
A2: The recovery of bezafibrate from plasma can vary depending on the extraction method and the specific protocol used. Generally, reported recovery rates are in the range of 75% to over 90%. For example, a protein precipitation method using acetonitrile has shown a mean recovery of 83.80%[1], while another PPT method using a perchloric acid-methanol solution reported recoveries between 89.12% and 94.39%[3]. A liquid-liquid extraction method using tert-butyl methyl ether has also been validated with acceptable recovery.
Q3: How stable is bezafibrate in plasma samples?
A3: Bezafibrate is generally stable in plasma under typical laboratory storage conditions. Studies have shown that bezafibrate is stable in plasma for up to 5 hours on the benchtop at room temperature (around 22°C) and can withstand at least three freeze-thaw cycles.[1] For long-term storage, plasma samples should be kept at -20°C or -70°C, where bezafibrate has been shown to be stable for at least 8 days.[1] Processed samples in the autosampler are reported to be stable for up to 27 hours at 10°C.[1]
Q4: What analytical techniques are commonly used to quantify bezafibrate in plasma extracts?
A4: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of bezafibrate in plasma extracts.[1][4][5] HPLC-UV methods are robust and widely available, with detection typically performed at around 230-235 nm.[4][5] LC-MS/MS offers higher sensitivity and selectivity and is often the method of choice for bioequivalence and pharmacokinetic studies.[1]
Troubleshooting Guide
Low Analyte Recovery
Q5: My bezafibrate recovery is consistently low. What are the potential causes and solutions for protein precipitation methods?
A5: Low recovery in protein precipitation can be due to several factors:
-
Incomplete Protein Precipitation: Ensure the correct ratio of precipitating solvent to plasma is used. A common starting point is a 3:1 or 4:1 ratio of acetonitrile or methanol to plasma.[6] The type of solvent can also impact efficiency, with acetonitrile generally being effective.[6]
-
Co-precipitation of Analyte: Bezafibrate may be entrapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing after adding the precipitating solvent to create a fine, dispersed precipitate. Also, consider optimizing the precipitation time and temperature; performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve recovery.
-
Suboptimal pH: The pH of the sample can influence the solubility of bezafibrate and its interaction with plasma proteins. While many protocols do not require pH adjustment for protein precipitation, if recovery issues persist, experimenting with slight acidification of the plasma sample prior to protein precipitation could be beneficial.
Q6: I'm experiencing low and variable recovery with my liquid-liquid extraction protocol. What should I check?
A6: For LLE, consider the following:
-
Incorrect pH: The extraction efficiency of acidic drugs like bezafibrate is highly dependent on the pH of the aqueous phase. Ensure the plasma sample is acidified (typically to a pH of 3-4) before extraction to neutralize the charge on the bezafibrate molecule, making it more soluble in the organic solvent.[5][7]
-
Inappropriate Extraction Solvent: The choice of organic solvent is critical. Solvents like diethyl ether and tert-butyl methyl ether have been successfully used for bezafibrate extraction.[5][7][8] If recovery is low, consider trying a different solvent or a mixture of solvents.
-
Insufficient Mixing/Emulsion Formation: Ensure adequate mixing (vortexing) to facilitate the transfer of bezafibrate into the organic phase. However, overly vigorous mixing can lead to emulsion formation, which is difficult to break and can result in analyte loss. If emulsions form, centrifugation at a higher speed or for a longer duration can help. The addition of salt (salting out) to the aqueous phase can also help break emulsions and improve extraction efficiency.
Matrix Effects and Interference
Q7: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?
A7: Matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.[9][10]
-
Improve Sample Cleanup: Protein precipitation is a relatively crude cleanup method. If matrix effects are significant, consider switching to a more rigorous sample preparation technique like liquid-liquid extraction or solid-phase extraction to remove more of the interfering components.[11]
-
Optimize Chromatography: Modifying the HPLC/UHPLC method can help separate bezafibrate from the interfering matrix components. This can involve trying a different stationary phase (e.g., a phenyl column instead of a C18), adjusting the mobile phase composition, or using a gradient elution.
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., bezafibrate-d4).[1] This type of internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and thereby lessen their impact on the ionization of the analyte.
Q8: I am seeing interfering peaks in my HPLC-UV chromatogram. What could be the source and how can I resolve this?
A8: Interfering peaks in HPLC-UV analysis can originate from endogenous plasma components or from reagents used during sample preparation.
-
Check Blank Samples: Analyze a blank plasma sample (processed without the analyte) to confirm that the interference is from the matrix.
-
Improve Extraction Selectivity: As with matrix effects in LC-MS/MS, enhancing the selectivity of the extraction method (e.g., switching from PPT to LLE or SPE) can help remove the interfering compounds.
-
Adjust Chromatographic Conditions: Optimize the mobile phase composition, pH, and column type to achieve better separation between bezafibrate and the interfering peaks. Adjusting the detection wavelength might also help if the interfering substance has a different UV absorption maximum.
Quantitative Data Summary
Table 1: Comparison of Bezafibrate Recovery from Plasma using Different Extraction Methods
| Extraction Method | Precipitating/Extraction Solvent | Analytical Method | Mean Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile | LC-MS/MS | 83.80 ± 4.55 | [1] |
| Protein Precipitation | Perchloric acid-methanol (10:90 v/v) | HPLC-UV | 89.12 - 94.39 | [3] |
| Protein Precipitation | Acetonitrile | HPLC | 75.8 - 84.6 | [12] |
| Liquid-Liquid Extraction | Diethyl ether (after acidification) | HPLC | Not explicitly quantified, but method was successful for pharmacokinetic studies. | [5][7] |
| Liquid-Liquid Extraction | tert-Butyl methyl ether | HPLC | Not explicitly quantified, but method was validated with acceptable parameters. | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile for LC-MS/MS Analysis
This protocol is adapted from a validated method for the determination of bezafibrate in human plasma.[1]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., bezafibrate-d4 in methanol).
-
Vortex the sample for 5 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 4600 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
-
Protocol 2: Protein Precipitation using Perchloric Acid-Methanol for HPLC-UV Analysis
This protocol is based on a method developed for the determination of bezafibrate in human plasma using HPLC-UV.[3][4]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a centrifuge tube.
-
Add an appropriate volume of internal standard solution (if used).
-
-
Protein Precipitation:
-
Prepare a precipitating solution of perchloric acid and methanol (10:90, v/v).
-
Add 400 µL of the precipitating solution to the plasma sample.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
-
Supernatant Injection:
-
Carefully collect the supernatant.
-
Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC-UV system.
-
Protocol 3: Liquid-Liquid Extraction using Diethyl Ether for HPLC Analysis
This protocol is a general guide based on described LLE methods for bezafibrate.[5][7]
-
Sample Preparation and Acidification:
-
Pipette 500 µL of plasma into a glass centrifuge tube.
-
Add an appropriate amount of internal standard.
-
Acidify the plasma by adding a small volume of hydrochloric acid (e.g., 50 µL of 1M HCl) to reach a pH of approximately 3-4.
-
-
Extraction:
-
Add 2 mL of diethyl ether to the acidified plasma.
-
Cap the tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Visualizations
Caption: Workflow for Bezafibrate Extraction using Protein Precipitation.
Caption: Workflow for Bezafibrate Extraction using Liquid-Liquid Extraction.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Managing variability in internal standard response for Bezafibrate-d6.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in the internal standard (IS) response of Bezafibrate-d6 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Bezafibrate, where six hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard for the quantitative analysis of Bezafibrate because it has nearly identical chemical and physical properties to the analyte.[1] This similarity allows it to co-elute with Bezafibrate and experience similar effects from the sample matrix, sample preparation, and instrument conditions, thus effectively compensating for variations in the analytical process.[2][3]
Q2: What are the common causes of variability in the this compound response?
Variability in the internal standard response can arise from several sources throughout the analytical workflow.[4] These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors in pipetting, inconsistent extraction efficiencies, or incomplete protein precipitation can lead to variable amounts of this compound in the final extract.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent signal intensity.[5][6][7]
-
Instrumental Issues: Fluctuations in the LC system's performance (e.g., pump issues, injector variability) or the mass spectrometer's sensitivity can cause drift or sudden changes in the IS response.[8][9]
-
Internal Standard Stability: Degradation of this compound in the stock solution or in the biological matrix can lead to a decreasing response over time. It is crucial to adhere to recommended storage conditions.[10]
-
Analyte-Induced Signal Suppression: At high concentrations, the analyte (Bezafibrate) can compete with the internal standard for ionization, leading to a decrease in the this compound signal.[1][11]
Q3: What are the acceptable storage conditions for this compound stock solutions?
To ensure the stability of your this compound internal standard, it is recommended to store stock solutions under the following conditions:
| Storage Condition | Duration |
| -20°C | Up to 2 years (as a crystalline solid) |
| -20°C | Up to 1 month (in solvent) |
| -80°C | Up to 6 months (in solvent) |
Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Peak Areas Across a Run
This is a common issue that can indicate problems with the analytical system or the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocol: Investigating LC-MS System Stability
-
Mobile Phase Preparation: Prepare fresh mobile phases. Ensure all solvents are of LC-MS grade and have been properly degassed.
-
System Equilibration: Equilibrate the LC system for at least 30 minutes with the initial mobile phase composition to ensure a stable baseline.
-
Blank Injections: Inject a series of blank samples (mobile phase or reconstitution solvent) to check for carryover and baseline stability.
-
IS Solution Injections: Inject the working internal standard solution multiple times (n=5-10) to assess the reproducibility of the peak area and retention time. The relative standard deviation (RSD) of the peak area should ideally be less than 15%.
-
System Suitability Test: Before each analytical run, inject a system suitability sample (a mid-concentration standard) to confirm the performance of the system.
Issue 2: Low this compound Recovery
Low recovery of the internal standard can lead to inaccurate quantification and may indicate issues with the sample preparation process.
Quantitative Data Summary: Expected Recovery of this compound
The following table summarizes typical recovery data for Bezafibrate and its deuterated internal standard from human plasma using a protein precipitation method.
| Analyte | QC Level | Mean Recovery (%) | ± SD |
| Bezafibrate | Low (300 ng/mL) | 82.5 | 4.2 |
| Medium (8000 ng/mL) | 84.1 | 3.8 | |
| High (15000 ng/mL) | 84.8 | 4.7 | |
| Bezafibrate-d4 | Medium (8000 ng/mL) | 84.8 | - |
Data adapted from a study by O. O. Ayeni et al. (2019).[12]
Experimental Protocol: Protein Precipitation for Bezafibrate Analysis in Plasma
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 20 µg/mL in methanol) to each plasma sample.
-
Vortexing: Vortex the samples for 5 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Centrifugation: Centrifuge the samples at 4600 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[12]
Issue 3: Matrix Effects on this compound Response
Matrix effects can cause significant variability in the internal standard response, especially between different patient samples.
Logical Relationship Diagram: Diagnosing Matrix Effects
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Blank Matrix Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Extract Blank Matrix: Process these blank matrix samples using the established sample preparation method (e.g., protein precipitation).
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix with the this compound working solution at a concentration that gives a representative response.
-
Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at the same concentration as the post-spiked samples.
-
Analyze and Compare: Inject both the post-spiked matrix samples and the neat solutions into the LC-MS/MS system. Calculate the matrix factor (MF) for each lot of the matrix:
-
MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)
-
-
Evaluate Results: An MF value significantly different from 1.0 indicates the presence of ion suppression (MF < 1.0) or enhancement (MF > 1.0). The coefficient of variation of the MF across the different lots should be less than 15%.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. oatext.com [oatext.com]
Technical Support Center: Quantitative Bioanalysis of Fibrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of fibrates.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of fibrates in biological matrices.
Question: Why is the recovery of my fibrate analyte low?
Answer:
Low recovery of fibrates can stem from several factors related to sample extraction and the inherent properties of the analyte. Fibrates, such as fenofibric acid, are often present in plasma as both the free acid and a glucuronide conjugate. Incomplete hydrolysis of the glucuronide conjugate or inefficient extraction of the free acid can lead to reduced recovery.
Troubleshooting Steps:
-
Optimize Extraction Method:
-
Solid-Phase Extraction (SPE): For fenofibric acid in plasma, automated SPE with an octadecyl silica cartridge has been shown to achieve close to 100% recovery.[1][2] Ensure proper conditioning of the SPE cartridge, typically with methanol and a suitable buffer (e.g., pH 7.4 phosphate buffer), and optimize the elution solvent. A two-step elution with methanol followed by phosphoric acid can be effective.[1][2]
-
Liquid-Liquid Extraction (LLE): For fenofibric acid, a single-step LLE with ethyl acetate can yield recoveries of around 79.8%.[2] For other fibrates, the choice of organic solvent is critical and should be optimized based on the analyte's polarity. Adjusting the pH of the aqueous phase to suppress the ionization of the acidic fibrate can significantly improve its partitioning into the organic solvent.
-
Protein Precipitation (PPT): While a simple and rapid method, PPT may result in lower recovery compared to SPE or LLE. For gemfibrozil, an acetonitrile-based PPT method has demonstrated recoveries ranging from 85.5% to 94.0%.[3] To enhance recovery, ensure a sufficient volume of cold acetonitrile is used (typically 3-4 times the plasma volume) and that proteins are adequately precipitated by thorough vortexing and centrifugation.
-
-
Address Glucuronide Conjugation: For accurate quantification of total fibrate concentration, enzymatic hydrolysis of the glucuronide metabolite is often necessary, particularly for fenofibric acid in urine.[4][5] Incomplete hydrolysis can lead to underestimation of the total analyte concentration. Ensure the activity of the β-glucuronidase enzyme and optimize incubation time and temperature.
-
Minimize Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte in the mass spectrometer, leading to apparently low recovery.[6] Employing a more selective extraction method like SPE can help remove these interfering substances. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.
Question: What is causing high variability (poor precision) in my quantitative results?
Answer:
High variability in fibrate analysis can be attributed to inconsistencies in sample preparation, chromatographic separation, or detection.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure precise and consistent pipetting of plasma/serum, internal standard, and extraction solvents. Automated liquid handling systems can improve reproducibility.
-
Thoroughly vortex all samples for a consistent duration to ensure complete mixing and extraction.
-
During LLE, ensure complete phase separation before aspirating the organic layer to avoid contamination with the aqueous phase.
-
For SPE, ensure a consistent flow rate during sample loading, washing, and elution.
-
-
Optimize Chromatography:
-
Inconsistent peak shapes (e.g., tailing or fronting) can lead to variable integration and poor precision. This can be caused by a mismatch between the sample solvent and the mobile phase, column degradation, or inappropriate mobile phase pH.
-
Ensure the column is properly equilibrated before each injection.
-
Use a mobile phase that provides good peak shape and resolution from interfering peaks. For fenofibric acid, a mobile phase of methanol and 0.04 M phosphoric acid (60:40, v/v) has been shown to be effective.[1][2]
-
-
Internal Standard (IS) Selection: The use of an appropriate internal standard is crucial for achieving good precision. An ideal IS is a stable isotope-labeled version of the analyte. If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization should be used. For example, diazepam has been used as an internal standard for fenofibrate analysis.[7]
Question: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[6] They arise from co-eluting components from the biological matrix that interfere with the ionization of the target analyte.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components through more rigorous sample preparation.
-
Switch to a more selective extraction method: If you are using protein precipitation, consider switching to liquid-liquid extraction or, preferably, solid-phase extraction, which generally provides cleaner extracts.[8]
-
Optimize the existing extraction protocol: For LLE, a back-extraction step can be added to further clean up the sample. For SPE, optimizing the wash steps can help remove more interferences.
-
-
Chromatographic Separation:
-
Modify the chromatographic conditions to separate the analyte from the matrix interferences. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Frequently Asked Questions (FAQs)
Q1: What is the active metabolite of fenofibrate and why is it important to measure it?
A1: The active metabolite of fenofibrate is fenofibric acid. Fenofibrate itself is a prodrug that is rapidly hydrolyzed to fenofibric acid in the body. Therefore, to assess the pharmacokinetics and pharmacodynamics of fenofibrate, it is essential to measure the concentration of fenofibric acid in biological samples.[1][2]
Q2: What are the common extraction techniques for fibrates from plasma?
A2: The most common extraction techniques for fibrates from plasma are:
-
Solid-Phase Extraction (SPE): This technique offers high selectivity and recovery and is well-suited for removing matrix interferences.[1][2][8]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that can provide good recovery, though it may be less selective than SPE.[2]
-
Protein Precipitation (PPT): PPT is the simplest and fastest method but is generally less clean than SPE or LLE and may be more prone to matrix effects.[3][9]
Q3: What are the typical analytical methods used for the quantification of fibrates?
A3: The primary analytical methods are:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely available technique suitable for quantifying fibrates, especially at higher concentrations.[1][2][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalysis, especially for low-level quantification and in complex matrices.[3][6][10]
Q4: Why is the stability of fibrates in biological samples a concern?
A4: Fibrates, particularly their glucuronide metabolites, can be unstable in biological matrices. Fenofibric acid glucuronide, for example, can undergo hydrolysis back to the active fenofibric acid, leading to inaccurate quantification if samples are not handled and stored properly. It is crucial to validate the stability of fibrates under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the integrity of the analytical results.
Q5: What is the mechanism of action of fibrates?
A5: Fibrates exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels.[11][12]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the bioanalysis of common fibrates.
Table 1: Recovery of Fibrates Using Different Extraction Methods
| Fibrate | Matrix | Extraction Method | Recovery (%) | Reference |
| Fenofibric Acid | Plasma | Solid-Phase Extraction | ~100 | [1][2] |
| Fenofibric Acid | Plasma | Liquid-Liquid Extraction | 79.8 | [2] |
| Fenofibrate | Plasma | Liquid-Liquid Extraction | >60 | [7] |
| Gemfibrozil | Plasma | Protein Precipitation | 85.5 - 94.0 | [3] |
| Fenofibrate | Plasma | Protein Precipitation | >92 | [6] |
Table 2: Precision and Accuracy Data for Fibrate Bioanalysis
| Fibrate | Analytical Method | Precision (%CV) | Accuracy (%RE) | Reference |
| Fenofibric Acid | HPLC-UV | 1.7 - 3.9 | - | [1][2] |
| Gemfibrozil | LC-MS/MS | Intra-day: 1.6 - 10.7, Inter-day: 4.4 - 7.8 | Intra-day: -14.4 - 8.7, Inter-day: -10.6 - 4.0 | [3] |
| Fenofibrate | HPLC-UV | - | 101.99 - 107.41 | [7] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Fibrates
| Fibrate | Analytical Method | LOD | LOQ | Reference |
| Fenofibrate | HPLC-UV | - | 0.095 µg/mL | [7] |
| Gemfibrozil | LC-MS/MS | - | 0.5 µg/mL | [3] |
| Fenofibrate | UPLC-MS/MS | - | 0.5 ng/mL | [6] |
| Fenofibric Acid | HPLC-UV | - | 0.25 µg/mL | [1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Fenofibric Acid from Human Plasma
This protocol is based on the method described by Streel et al. (2000).[1][2]
-
Cartridge Conditioning: Condition an octadecyl silica (C18) SPE cartridge by passing 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer.
-
Sample Preparation: Dilute 0.8 mL of plasma sample and add a suitable internal standard (e.g., sulindac).
-
Sample Loading: Apply the prepared plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of pH 7.4 phosphate buffer to remove interfering substances.
-
Elution: Elute the analytes sequentially with 1.0 mL of methanol followed by 1.0 mL of 0.04 M phosphoric acid.
-
Sample Reconstitution: Mix the eluates and inject a 100 µL aliquot directly into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Fenofibrate from Human Plasma
This protocol is based on the method described by Zzaman et al. (2009).[7]
-
Sample Preparation: To 750 µL of plasma, add 50 µL of internal standard (e.g., Diazepam, 75 µg/mL).
-
Acidification and Extraction: Add 100 µL of 0.1 N hydrochloric acid and 4.0 mL of ethyl acetate.
-
Mixing: Vortex the mixture for 1 minute and then shake for 10 minutes at 100 rpm.
-
Centrifugation: Centrifuge the sample for 2 minutes at 5°C.
-
Evaporation: Transfer 3.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase and inject 100 µL into the HPLC system.
Protocol 3: Protein Precipitation (PPT) of Gemfibrozil from Human Plasma
This protocol is based on the method described by Jacobson et al. (2010).[3]
-
Sample Aliquoting: Pipette 125 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the working internal standard solution (e.g., gemfibrozil-d6).
-
Precipitation: Add 500 µL of acetonitrile containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 9200 × g for 10 minutes.
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute it two-fold with ultrapure water.
-
Injection: Inject a 15 µL aliquot of the diluted supernatant onto the LC-MS/MS system.
Visualizations
Caption: PPARα signaling pathway activated by fibrates.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man. Is it polymorphic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomed.uninet.edu [biomed.uninet.edu]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Bezafibrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of bezafibrate in biological matrices, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard. The information presented is intended to assist researchers and drug development professionals in selecting and implementing a suitable bioanalytical strategy for pharmacokinetic and bioequivalence studies of bezafibrate.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique is critical for achieving the required sensitivity, selectivity, and throughput in bioanalytical studies. Below is a summary of two common methods for bezafibrate analysis: a highly sensitive LC-MS/MS method and a more conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
| Parameter | LC-MS/MS Method (with Bezafibrate-d4 IS) | HPLC-UV Method | HPLC-UV Method (Alternative) |
| Internal Standard | Bezafibrate-d4 | Not specified | Not specified |
| Instrumentation | Waters ACQUITY LC system and a tandem quadrupole (TQ) detector with an electrospray ionization (ESI) interface.[1] | High-Performance Liquid Chromatograph with UV detector.[2] | High-Performance Liquid Chromatograph with UV detector.[3][4] |
| Sample Preparation | Protein Precipitation.[1] | Liquid-Liquid Extraction.[2] | Protein Precipitation.[3][4] |
| Linearity Range | 100 - 20,000 ng/mL.[1] | 0.2 - 50 µg/mL (200 - 50,000 ng/mL).[2] | 0.1 - 15.0 µg/mL (100 - 15,000 ng/mL).[3][4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL.[1] | 0.05 µg/mL (50 ng/mL).[2] | 0.1 µg/mL (100 ng/mL).[3][4] |
| Accuracy | Within ±15% of nominal concentrations | Within acceptable limits | Within ±10.0%.[3][4] |
| Precision (RSD %) | Intra- and Inter-day < 15% | Intra-day: < 10.2% | Intra- and Inter-day < 6.96%.[3][4] |
| Recovery | ~83.80%.[1] | Within acceptable limits | Not explicitly stated |
| Run Time | Short run time advantageous for large sample batches.[1] | Not explicitly stated | 9 minutes total separation time.[5] |
Experimental Protocols
LC-MS/MS Method with Bezafibrate-d4 Internal Standard
This method provides high sensitivity and selectivity for the determination of bezafibrate in human plasma.
a. Chemicals and Materials:
-
Bezafibrate (purity 99.8%)
-
Bezafibrate-d4 (Internal Standard, IS)
-
Methanol, acetonitrile, and formic acid (LC-MS grade)
-
Human plasma (blank)
b. Instrumentation:
-
LC-MS/MS system: Waters ACQUITY LC system coupled with a tandem quadrupole (TQ) detector and an electrospray ionization (ESI) source.[1]
-
Analytical column: Sunfire C18, 3.5 µm, 2.1x50 mm.[1]
-
Data processing software: MassLynx 4.1 with QuanLynx program.[1]
c. Sample Preparation (Protein Precipitation): [1]
-
Pipette 100 µL of plasma sample into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (Bezafibrate-d4, 20 µg/mL).
-
Vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
d. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.[1]
-
Flow Rate: 0.30 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Single Ion Recording (SIR).[1]
e. Method Validation: The method was fully validated according to FDA and EMA guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability.[1]
Alternative Method: HPLC-UV
This method represents a more widely accessible approach for bezafibrate quantification.
a. Chemicals and Materials:
-
Bezafibrate
-
Tert-butyl methyl ether (for extraction)
-
Phosphate buffer, acetonitrile, methanol (HPLC grade)
b. Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column: C18, 5 µm particle size, 150 x 4.6 mm i.d.[2]
c. Sample Preparation (Liquid-Liquid Extraction): [2]
-
Acidify plasma samples.
-
Extract bezafibrate using tert-butyl methyl ether.
-
Evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
d. Chromatographic Conditions: [2]
-
Mobile Phase: 0.01 M phosphate buffer (pH 3.5)-acetonitrile-methanol (50:40:10).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 230 nm.[2]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative advantages of each method, the following diagrams are provided.
Caption: Experimental workflow for bezafibrate quantification using LC-MS/MS.
Caption: Key performance characteristics of LC-MS/MS vs. HPLC-UV methods.
References
- 1. oatext.com [oatext.com]
- 2. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Method for the Determination of Bezafibrate in Human Plasma and Application to a Pharmacokinetic Study of Bezafibr… [ouci.dntb.gov.ua]
A Guide to Inter-Laboratory Cross-Validation of Bezafibrate Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Cross-Validation
Cross-validation is a critical process when bioanalytical data is generated from different methods within a study or across different studies, potentially involving multiple laboratories.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the necessity of cross-validation to ensure data comparability and the integrity of pharmacokinetic and toxicokinetic assessments.[3][4][5] The primary goal is to demonstrate that the analytical performance of a method is consistent between different sites or when minor modifications are introduced to a validated method.[2][6]
Comparative Performance of Validated Bezafibrate Bioanalytical Methods
The following table summarizes the performance characteristics of various validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of bezafibrate in human plasma. This data provides a benchmark for what to expect from a well-validated method.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Linearity Range (µg/mL) | 0.2 - 50[7] | 0.1 - 15.0[8][9][10] | 0.1 - 20[11] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05[7][12] | 0.1[8][9][10] | 0.1[11] |
| Intra-day Precision (%RSD) | < 10.2[7][12] | < 6.96[8][9][10] | Not Reported |
| Inter-day Precision (%RSD) | Not Reported | < 6.96[8][9][10] | Not Reported |
| Accuracy (%) | 112.6 (at LLOQ)[7][12] | Within ± 10.0[8][9][10] | Not Reported |
| Extraction Method | Liquid-Liquid Extraction[7][12] | Protein Precipitation[8][9][10] | Protein Precipitation[11] |
Experimental Protocols for Bezafibrate Bioanalysis
The following sections detail generalized experimental protocols based on commonly employed and validated methods for bezafibrate quantification in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.[8][9][10][11]
-
To 100 µL of human plasma, add an internal standard (e.g., bezafibrate-d4).[11]
-
Add a precipitating agent, such as a 10:90 (v/v) solution of perchloric acid and methanol or acetonitrile.[8][9][10][11]
-
Vortex the mixture to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge the samples to pellet the precipitated proteins.[11]
-
Inject an aliquot of the resulting supernatant into the chromatographic system.[11]
Chromatographic Conditions
HPLC-UV System [7][8][9][10][12]
-
Column: A C18 analytical column is typically used.[7][8][9][10]
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer or ammonium acetate solution and an organic solvent like acetonitrile and/or methanol.[7][8][9][10]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[7][8][9][10]
-
Detection: UV detection is set at approximately 230-235 nm.[7][8][9][10]
LC-MS/MS System [11]
-
Column: A C18 column is also suitable for LC-MS/MS analysis.[11]
-
Mobile Phase: A gradient or isocratic elution with a mobile phase containing formic acid, water, and acetonitrile is often used.[11]
-
Flow Rate: A lower flow rate, such as 0.30 mL/min, is typical for LC-MS/MS.[11]
-
Detection: Mass spectrometry with electrospray ionization (ESI) in negative ion mode is used for detection.[11]
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: A flowchart of the inter-laboratory cross-validation process.
Conclusion
Successful cross-validation of bioanalytical methods for bezafibrate is essential for ensuring the consistency and reliability of data in multi-site clinical trials and other collaborative research. By adhering to a well-defined protocol and leveraging robust, validated analytical methods, researchers can be confident in the comparability of their results. The data and protocols presented in this guide provide a solid foundation for developing and executing a successful inter-laboratory cross-validation plan for bezafibrate.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. oatext.com [oatext.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Bezafibrate-d6 and Bezafibrate-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bezafibrate, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. Deuterated analogs of the analyte are widely considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their similar physicochemical properties. This guide provides a comprehensive comparison of two commonly available deuterated forms of Bezafibrate: Bezafibrate-d6 and Bezafibrate-d4.
This comparison will delve into the available experimental data for Bezafibrate-d4, outlining its performance characteristics and the methodologies employed in its use. Due to a lack of published experimental data for this compound as an internal standard, a theoretical comparison based on its chemical structure and general principles of stable isotope-labeled internal standards will be provided.
Performance Data: Bezafibrate-d4 as an Internal Standard
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Bezafibrate in human plasma utilized Bezafibrate-d4 as an internal standard. The key performance metric from this study is summarized below.
| Internal Standard | Parameter | Result | Reference |
| Bezafibrate-d4 | Mean Recovery | 84.83% | [1] |
Experimental Protocol for Bezafibrate Quantification using Bezafibrate-d4
The following is a detailed methodology for the analysis of Bezafibrate in human plasma using Bezafibrate-d4 as an internal standard, as described in the referenced literature.
Sample Preparation
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL).
-
Vortex the mixture for 5 seconds.
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4600 rpm for 10 minutes.
-
Inject 5 µL of the resulting supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY LC system
-
Mass Spectrometer: Tandem quadrupole (TQ) detector with an electrospray ionization (ESI) interface
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile, water, and formic acid (500:500:1 v/v/v)
-
Flow Rate: 0.3 mL/min (isocratic)
-
Ionization Mode: Negative ion electrospray ionization (ESI)
-
Detection Mode: Single Ion Recording (SIR)
-
Mass Transitions:
-
Bezafibrate: m/z 360.01
-
Bezafibrate-d4 (IS): m/z 364.01
-
-
Cone Voltage: 30 V for both analyte and IS
-
Capillary Voltage: 3 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 500 L/hr
-
Cone Gas Flow: 50 L/hr
Theoretical Comparison: this compound vs. Bezafibrate-d4
In the absence of direct experimental data for this compound, a comparison can be drawn based on the location of the deuterium labels and established principles of using stable isotope-labeled internal standards.
-
Bezafibrate-d4: The deuterium atoms are located on the chlorobenzoyl ring. This positions the labels on a stable aromatic ring, minimizing the risk of back-exchange of deuterium for hydrogen.
-
This compound: The deuterium atoms are located on the two methyl groups of the propanoic acid moiety. While generally stable, labels on aliphatic chains can sometimes be more susceptible to enzymatic or chemical exchange under certain conditions, although this is less likely for methyl groups.
A key consideration when using deuterated internal standards is the potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect." This is more commonly observed with a higher number of deuterium atoms. While this compound has more deuterium labels than Bezafibrate-d4, the impact on co-elution with Bezafibrate would need to be experimentally verified. Ideally, the internal standard should co-elute with the analyte to effectively compensate for matrix effects.
The mass difference between the analyte and the internal standard is another important factor. A sufficient mass shift (typically ≥ 3 amu) is necessary to prevent isotopic crosstalk. Both Bezafibrate-d4 (+4 amu) and this compound (+6 amu) provide an adequate mass difference from the unlabeled Bezafibrate.
Visualizing the Methodologies
To further clarify the experimental process and the biological context of Bezafibrate, the following diagrams are provided.
Conclusion
Bezafibrate-d4 has been successfully implemented and validated as an internal standard for the quantification of Bezafibrate in human plasma, with a demonstrated mean recovery of 84.83%[1]. The detailed experimental protocol provides a solid foundation for researchers looking to replicate or adapt this method.
While this compound is commercially available, the absence of published performance data necessitates a more cautious approach to its adoption. Theoretically, both d4 and d6 variants should be suitable internal standards, provided they are of high isotopic purity and demonstrate co-elution with the unlabeled analyte. The choice between them may ultimately depend on commercial availability, cost, and in-house validation data. It is strongly recommended that any laboratory considering the use of this compound conduct a thorough method validation to establish its performance characteristics before its application in regulated bioanalysis.
References
A Comparative Guide to Bezafibrate Quantification: LC-MS/MS vs. Alternative Methods
For researchers and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for bezafibrate with alternative analytical methods, focusing on linearity, accuracy, and precision. The data presented is compiled from published studies to offer an objective overview for selecting the most suitable method for specific research needs.
Performance Comparison of Bezafibrate Quantification Methods
The following table summarizes the key performance characteristics of various analytical methods used for the quantification of bezafibrate in biological matrices.
| Parameter | LC-MS/MS | HPLC-UV | TLC-Densitometry | TLC-Videoscanning |
| Linearity Range | 100 - 200,000 ng/mL[1] | 0.1 - 15.0 µg/mL[2][3] | 5 - 30 µ g/spot [4] | 5 - 30 µ g/spot [4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.1 µg/mL[2][3] | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | < 15%[1] | < 6.96%[2][3] | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 15%[1] | < 6.96%[2][3] | 7.84%[4] | 9.8%[4] |
| Accuracy | Within ±15%[1] | Within ±10.0%[2][3] | 100.3% Recovery[4] | 96.16% Recovery[4] |
Detailed Experimental Protocols
LC-MS/MS Method
This method offers high sensitivity and selectivity for the determination of bezafibrate in human plasma.[1]
-
Sample Preparation:
-
To 100 µL of plasma, 50 µL of internal standard (bezafibrate-d4, 20 µg/mL) is added and vortexed.
-
Protein precipitation is performed by adding 1 mL of acetonitrile, followed by vortexing for 30 seconds.
-
The mixture is then centrifuged at 4600 rpm for 10 minutes.
-
A 5 µL aliquot of the supernatant is injected into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: Sunfire C18, 3.5µ, 2.1x50mm.
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min.[1]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Single Ion Recording (SIR).
-
Transitions: m/z 360.01 for bezafibrate and m/z 364.01 for the internal standard.
-
Capillary Voltage: 3 kV.
-
Cone Voltage: 30V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Desolvation gas at 500 L/min and cone gas at 50 L/min.[1]
-
HPLC-UV Method
A robust and widely used method for quantifying bezafibrate in human plasma.[2][3]
-
Sample Preparation:
-
Chromatographic Conditions:
Thin-Layer Chromatography (TLC) with Densitometry and Videoscanning
This method is suitable for the quantification of bezafibrate in pharmaceutical formulations.[4]
-
Sample Preparation:
-
The active substance is extracted from tablets with methanol.[4]
-
-
Chromatographic Conditions:
-
Plate: HPTLC Diol F254 plates.
-
Mobile Phase: Hexane-tetrahydrofuran (8 + 2).[4]
-
-
Detection:
-
Densitometry: at λ = 227 nm.
-
Videoscanning: at λ = 254 nm.[4]
-
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the analytical process and the pharmacological context of bezafibrate, the following diagrams are provided.
References
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bezafibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of bezafibrate, a lipid-lowering agent. The following sections detail experimental protocols and present a quantitative comparison of different analytical techniques, offering valuable insights for researchers and professionals in drug development and analysis.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1] These parameters are crucial for the validation of analytical methods.
The determination of LOD and LOQ is typically guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4][5][6] Common approaches to calculate LOD and LOQ include methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve.[7][8]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the quantification of bezafibrate in different matrices. The choice of detector, primarily Ultraviolet (UV) or Mass Spectrometry (MS), significantly influences the sensitivity of the method.
Data Summary: LOD and LOQ of Bezafibrate by Different Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Plasma | - | 0.1 µg/mL | [9][10] |
| HPLC-UV | Human Plasma | - | ~0.05 µg/mL | [6] |
| HPLC-DAD | Pharmaceutical Formulation | 0.025 µg/mL | 0.076 µg/mL | [11] |
| HPLC-MS | Rat Plasma | 9 µg/L (0.009 µg/mL) | 30 µg/L (0.03 µg/mL) | [12] |
| LC-MS/MS | Human Plasma | - | 100 ng/mL (0.1 µg/mL) | [13] |
Key Observations:
-
HPLC-UV/DAD methods offer reliable quantification of bezafibrate in both biological fluids and pharmaceutical dosage forms. The reported LOQs are generally in the range of 0.05 to 0.1 µg/mL in plasma.
-
LC-MS/MS methods generally provide higher sensitivity, with reported LOQs as low as 0.03 µg/mL in rat plasma. This enhanced sensitivity is particularly advantageous for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.
Experimental Protocols
Below are detailed methodologies for the determination of bezafibrate, providing a basis for replication and adaptation in a research setting.
HPLC-UV Method for Bezafibrate in Human Plasma
This protocol is based on a sensitive and selective HPLC-UV method for the determination of bezafibrate in human plasma.[9][10]
Sample Preparation (Protein Precipitation):
-
To 0.2 mL of human plasma in a centrifuge tube, add 200 µL of a perchloric acid-methanol solution (10:90 v/v).
-
Vortex the mixture for 3 minutes to precipitate plasma proteins.
-
Centrifuge the sample at 16,880 x g for 10 minutes.
-
Collect the clear supernatant for injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate aqueous solution (pH 4.0) in a 44:56 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL of the supernatant.
Validation Parameters:
-
Linearity: The method was reported to be linear in the concentration range of 0.1-15.0 µg/mL.[9][10]
-
LOQ: The lower limit of quantification was established at 0.1 µg/mL.[9][10]
LC-MS/MS Method for Bezafibrate in Human Plasma
This protocol outlines a simple, rapid, and sensitive LC-MS/MS method for the determination of bezafibrate in human plasma.[13]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a centrifuge tube, add 50 µL of an internal standard solution (bezafibrate-d4, 20 µg/mL).
-
Vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Column: Sunfire C18, 3.5 µm, 2.1x50 mm.
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Single Ion Recording (SIR) mode.
-
Monitored Transitions: m/z 360.01 for bezafibrate and m/z 364.01 for the internal standard (bezafibrate-d4).[13]
Validation Parameters:
-
Linearity: The method demonstrated linearity in the range of 100-20000 ng/mL.[13]
-
LOQ: The lower limit of quantification was 100 ng/mL (0.1 µg/mL).[13]
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, in accordance with ICH guidelines.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ddtjournal.net [ddtjournal.net]
- 9. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for the Determination of Bezafibrate in Human Plasma and Application to a Pharmacokinetic Study of Bezafibr… [ouci.dntb.gov.ua]
- 12. Quantitative Determination of Bezafibrate in Rat Plasma Using HPLC-MS-SciEngine [sciengine.com]
- 13. oatext.com [oatext.com]
Assessing the Isotopic Purity of Bezafibrate-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bezafibrate-d6, a deuterated internal standard, with other commercially available deuterated fibrates. The focus of this guide is on the critical parameter of isotopic purity, which is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document presents quantitative data, detailed experimental protocols for assessing isotopic purity, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.
Quantitative Comparison of Isotopic Purity
The isotopic purity of a deuterated internal standard is a crucial factor that directly impacts the accuracy of quantitative bioanalysis. A higher isotopic purity minimizes the contribution of the internal standard to the signal of the unlabeled analyte, thereby ensuring more precise and reliable results. The following table summarizes the reported isotopic purities of this compound and alternative deuterated fibrates.
| Compound | Degree of Deuteration | Reported Isotopic Purity (%) |
| This compound | d6 | 98.0 |
| This compound Acyl Glucuronide | d6 | 99.1 (atom % D)[1] |
| Fenofibrate-d6 | d6 | 99.70[2] |
| Gemfibrozil-d6 | d6 | 98 |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity of deuterated compounds is primarily achieved through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
High-Resolution Mass Spectrometry (HR-MS) Protocol
HR-MS is a highly sensitive and accurate method for determining the isotopic distribution of a molecule. By precisely measuring the mass-to-charge ratio, it can distinguish between the deuterated compound and its isotopologues containing fewer deuterium atoms.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
A liquid chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Dissolve the deuterated standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
LC-MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.
-
Perform a full scan analysis in the appropriate mass range to encompass the molecular ions of the deuterated compound and its potential isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the fully deuterated species (e.g., [M+H]+ for this compound) and its corresponding lower isotopologues (d5, d4, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of fully deuterated peak / Sum of areas of all isotopologue peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly Deuterium NMR (²H or D-NMR), provides detailed information about the location and extent of deuteration within a molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the deuterated standard in a suitable non-deuterated solvent (e.g., DMSO, CHCl₃).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the signals corresponding to the non-deuterated positions.
-
Acquire a ²H NMR spectrum. The signals in the ²H NMR spectrum directly correspond to the deuterated positions.
-
-
Data Analysis:
-
Integrate the signals in both the ¹H and ²H NMR spectra.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H spectrum at the deuterated positions to the integral of a known, non-deuterated proton signal within the same molecule. A more direct and accurate method is to compare the integral of the deuterium signal in the ²H NMR spectrum to an internal standard with a known concentration and deuterium enrichment.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for assessing isotopic purity using HR-MS and NMR.
References
- 1. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Incurred Sample Reanalysis in Bezafibrate Clinical Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control process in clinical trials, verifying the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comprehensive comparison of ISR methodologies and data presentation relevant to clinical studies of bezafibrate, a lipid-lowering agent.
While specific ISR data from bezafibrate clinical trials are not publicly available, this guide outlines the regulatory expectations, standard experimental protocols, and data presentation formats that researchers can expect and implement. The information presented is based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), alongside common bioanalytical practices for drugs like bezafibrate.
Regulatory Framework and Acceptance Criteria
Regulatory bodies such as the FDA and EMA mandate ISR for pivotal bioequivalence, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[1] The primary goal is to demonstrate the reproducibility of the bioanalytical method with actual study samples, which may contain metabolites, concomitant medications, or other endogenous compounds not present in the calibration standards.[2]
The generally accepted criteria for ISR in small molecule analysis, such as for bezafibrate, are as follows:
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Number of ISR Samples | At least 10% of the first 1,000 samples and 5% of the remaining samples. | EMA |
| A representative number of samples, often around 5-10% of the total study samples. | FDA | |
| Acceptance Threshold | At least 67% (two-thirds) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and repeat results. | FDA, EMA |
Experimental Protocol for Bezafibrate Incurred Sample Reanalysis
A robust ISR protocol is essential for generating reliable data. Below is a detailed methodology for a typical ISR study of bezafibrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Objective: To confirm the reproducibility of the validated LC-MS/MS method for the quantification of bezafibrate in human plasma samples from a clinical trial.
Sample Selection:
-
A subset of study samples, representing various subjects and time points, will be selected for reanalysis.
-
Samples will be chosen to cover the entire calibration range, with a focus on concentrations around the maximum concentration (Cmax) and in the terminal elimination phase.
Sample Handling and Storage:
-
Selected incurred samples will be retrieved from the long-term storage freezer (-70°C or below).
-
Samples will be thawed unassisted at room temperature.
-
After thawing, samples will be vortex-mixed to ensure homogeneity before aliquoting for analysis.
Bioanalytical Method:
-
Sample Preparation: A protein precipitation method will be employed. An aliquot of the plasma sample will be mixed with a precipitation agent (e.g., acetonitrile) containing the internal standard (e.g., bezafibrate-d4). The mixture will then be centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant will be injected into a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) will be used to separate bezafibrate from endogenous plasma components.
-
Mass Spectrometry: The analyte will be detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for bezafibrate and its internal standard will be monitored.
Data Analysis:
-
The concentrations of bezafibrate in the reanalyzed samples will be calculated using the same calibration curve and regression model as the original analysis.
-
The percentage difference between the initial and reanalyzed concentrations will be calculated for each sample using the following formula:
-
The percentage of samples meeting the acceptance criterion (≤ ±20%) will be determined.
Data Presentation for Bezafibrate ISR
Clear and concise data presentation is crucial for interpreting ISR results. The following table provides a template for summarizing quantitative ISR data for a bezafibrate clinical study. As no specific data is publicly available, this table is for illustrative purposes.
| Sample ID | Subject ID | Time Point (h) | Initial Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Within Acceptance Criteria (≤ ±20%) |
| 101 | 001 | 2 | 150.5 | 145.2 | 147.85 | -3.58% | Yes |
| 102 | 001 | 8 | 85.2 | 90.1 | 87.65 | 5.59% | Yes |
| 103 | 002 | 2 | 162.3 | 175.8 | 169.05 | 7.98% | Yes |
| 104 | 002 | 8 | 95.7 | 88.4 | 92.05 | -7.93% | Yes |
| 105 | 003 | 2 | 148.9 | 129.5 | 139.2 | -13.94% | Yes |
| 106 | 003 | 8 | 78.1 | 95.3 | 86.7 | 19.84% | Yes |
| 107 | 004 | 2 | 155.6 | 180.1 | 167.85 | 14.60% | Yes |
| 108 | 004 | 8 | 90.3 | 75.2 | 82.75 | -18.25% | Yes |
| 109 | 005 | 2 | 135.8 | 165.4 | 150.6 | 19.65% | Yes |
| 110 | 005 | 8 | 70.5 | 88.9 | 79.7 | 23.09% | No |
| Total Samples Reanalyzed | 10 | ||||||
| Samples within Criteria | 9 | ||||||
| % Passing | 90% |
Visualizing the Incurred Sample Reanalysis Workflow
A clear understanding of the ISR workflow is essential for its proper execution. The following diagram, generated using Graphviz, illustrates the key steps in the process.
By adhering to regulatory guidelines and implementing robust experimental protocols, researchers can ensure the integrity of their bioanalytical data for bezafibrate clinical studies. This guide provides a framework for understanding and executing ISR, ultimately contributing to the successful development of new therapies.
References
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Bezafibrate Analysis
In the bioanalysis of bezafibrate, a lipid-lowering agent, effective sample preparation is critical for accurate and reliable quantification. The two most common techniques employed to remove interfering macromolecules from biological matrices, such as plasma, are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in selecting the optimal technique for their specific needs.
The choice between PPT and LLE often involves a trade-off between speed, simplicity, and the cleanliness of the final extract. While PPT is known for its speed and ease of use, LLE is often superior in removing matrix components that can interfere with downstream analysis.[1][2]
Comparative Performance Data
The following table summarizes the quantitative performance metrics for Protein Precipitation and provides a qualitative comparison with Liquid-Liquid Extraction for bezafibrate analysis. Direct comparative quantitative data for LLE of bezafibrate was not available in the cited literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | General Comparison & Remarks |
| Analyte Recovery | 75.8% – 84.6%[3] | Method-dependent, but generally provides good recovery. | PPT offers high and consistent recovery for bezafibrate. LLE recovery is highly dependent on the choice of extraction solvent and pH conditions. |
| Matrix Effect | No significant matrix effect observed (%CV: 2.51% - 5.17%)[4] | Generally provides a cleaner extract with reduced matrix effects. | LLE is typically more effective at removing endogenous matrix components like phospholipids, which are a primary cause of ion suppression or enhancement in LC-MS analysis.[1] |
| Simplicity & Speed | High (Simple, fast protocol)[4][5] | Moderate (More steps involved, e.g., solvent evaporation, reconstitution) | PPT is a simpler and faster method, making it highly suitable for high-throughput environments.[5][6] |
| Solvent Consumption | Low to Moderate (e.g., 1 mL acetonitrile per 100 µL plasma)[4] | High (Requires immiscible organic solvents) | LLE typically requires larger volumes of organic solvents compared to PPT. |
| Selectivity | Low (Co-precipitation of other components can occur) | High (Based on analyte partitioning between two immiscible phases) | LLE offers higher selectivity by isolating the analyte based on its solubility characteristics.[7] |
| Automation Potential | High (Amenable to 96-well plate formats)[8] | Moderate to High (Can be automated but may require specialized equipment) | Both methods can be automated, but PPT is generally more straightforward to implement in high-throughput workflows. |
Experimental Protocols
Detailed methodologies for both protein precipitation and liquid-liquid extraction for bezafibrate analysis are provided below.
This method, adapted from a validated LC-MS/MS bioanalytical study, utilizes acetonitrile to precipitate plasma proteins.[4]
Materials:
-
Human plasma samples
-
Bezafibrate-d4 as Internal Standard (IS)
-
Acetonitrile (ACN)
Procedure:
-
Pipette 100 µL of plasma sample into a centrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 20 µg/mL bezafibrate-d4).
-
Vortex the mixture for approximately 5 seconds.
-
Add 1 mL of acetonitrile to the tube to precipitate the proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge the mixture at 4600 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[4]
This protocol is based on a classical LLE approach for extracting bezafibrate from plasma.[9][10]
Materials:
-
Human plasma samples
-
Hydrochloric acid (for acidification)
-
Diethyl ether (extraction solvent)
Procedure:
-
Pipette a known volume of plasma into a suitable extraction tube.
-
Acidify the plasma sample with hydrochloric acid to adjust the pH. This ensures that bezafibrate, an acidic drug, is in its non-ionized form, which is more soluble in organic solvents.
-
Add a specified volume of diethyl ether to the tube.
-
Vortex or shake the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of bezafibrate from the aqueous phase (plasma) to the organic phase (diethyl ether).
-
Centrifuge the sample to achieve a clean separation of the two immiscible layers.
-
Carefully transfer the upper organic layer (diethyl ether) containing the bezafibrate to a clean tube.
-
Evaporate the organic solvent to dryness, typically under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for injection into the analytical instrument.
Workflow Visualization
The following diagrams illustrate the experimental workflows for Protein Precipitation and Liquid-Liquid Extraction.
Conclusion
For the bioanalysis of bezafibrate, both Protein Precipitation and Liquid-Liquid Extraction are viable sample preparation techniques.
Protein Precipitation is a simple, rapid, and cost-effective method that provides good analyte recovery and is highly amenable to automation.[4][5] A validated method using PPT showed a mean recovery of over 83% and demonstrated no significant matrix effects, making it an excellent choice for high-throughput pharmacokinetic and bioequivalence studies.[4]
Liquid-Liquid Extraction , while more labor-intensive and time-consuming, generally yields a cleaner sample by more effectively removing endogenous interferences like phospholipids.[1] This can be particularly advantageous for highly sensitive LC-MS/MS assays where minimizing matrix effects is paramount to ensure the highest data quality.
The ultimate choice of method will depend on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and available resources. For routine analysis where high throughput is a priority, PPT is a robust and efficient option. For assays requiring the lowest possible limits of detection and minimal matrix interference, LLE may be the more appropriate choice.
References
- 1. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. agilent.com [agilent.com]
- 6. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 7. kochmodular.com [kochmodular.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance of Bezafibrate-d6 Across Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Bezafibrate-d6 performance in various biological matrices. The following sections detail experimental data, analytical methodologies, and key biological pathways, offering a valuable resource for researchers engaged in pharmacokinetic studies, bioanalytical method development, and drug metabolism research.
Data Presentation: Quantitative Comparison
Table 1: Recovery of this compound in Human Plasma
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | % RSD |
| This compound (as Internal Standard) | Human Plasma | Protein Precipitation | 84.83 | Not Reported |
| Bezafibrate (Analyte) | Human Plasma | Protein Precipitation | 83.80 | 4.55 |
Data extrapolated from a study using Bezafibrate-d4 as an internal standard, which is expected to have comparable analytical behavior to this compound.[1]
Qualitative Comparison of Expected Recovery in Other Matrices:
-
Serum: Similar recovery to plasma is expected, as the main difference is the absence of clotting factors.
-
Whole Blood: Lower and more variable recovery may be anticipated due to the presence of red blood cells, which can sequester the analyte and interfere with extraction.
-
Tissue Homogenates: Recovery is highly dependent on the tissue type and the homogenization and extraction procedures used. Generally, more rigorous extraction methods are required, and recovery may be lower compared to plasma or serum.
Table 2: Matrix Effect of this compound in Human Plasma
| Analyte | Matrix | QC Level | Precision (% CV) |
| Bezafibrate | Human Plasma | Low (QC2) | 5.17 |
| Bezafibrate | Human Plasma | High (QC4) | 2.51 |
The study concluded that no significant matrix effect was observed in six different lots of human plasma.[1]
Qualitative Comparison of Expected Matrix Effects in Other Matrices:
-
Serum: Matrix effects are expected to be similar to plasma.
-
Whole Blood: Significant matrix effects, including ion suppression or enhancement in LC-MS/MS analysis, are more likely due to the complexity of the matrix and the lysis of red blood cells.
-
Tissue Homogenates: The potential for significant matrix effects is highest in tissue homogenates due to the high concentration of endogenous lipids, proteins, and other molecules that can interfere with ionization.
Table 3: Stability of this compound in Human Plasma
| Condition | Duration | Stability |
| Bench Top (22°C) | 5 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Processed Sample in Autosampler (10°C) | 27 hours | Stable |
Data for the analyte Bezafibrate; the deuterated internal standard is expected to have similar stability.[1]
Qualitative Comparison of Expected Stability in Other Matrices:
-
Serum: Similar stability profile to plasma is expected.
-
Whole Blood: Stability may be reduced due to enzymatic activity from red blood cells. It is crucial to process or freeze samples promptly.
-
Tissue Homogenates: Stability is a major concern due to the high activity of metabolic enzymes. Immediate processing or storage at ultra-low temperatures (-80°C) is critical to prevent degradation.[2]
Experimental Protocols
A validated LC-MS/MS method for the determination of Bezafibrate in human plasma, using a deuterated internal standard, serves as a foundation for analyzing this compound in various biological matrices.[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (plasma, serum, or reconstituted whole blood/tissue homogenate) in a centrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Sunfire C18, 3.5µm, 2.1x50mm or equivalent.
-
Mobile Phase: A gradient of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Experimental Workflow
References
A Comparative Guide to Bezafibrate Quantification Methods for Inter-Laboratory Reliability
An Objective Analysis of Analytical Techniques for Researchers and Drug Development Professionals
The accurate quantification of bezafibrate, a lipid-lowering agent, is critical in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. While numerous analytical methods have been developed for this purpose, their inter-laboratory reliability is a key consideration for ensuring data consistency and comparability across different research settings. This guide provides a comparative overview of commonly employed methods for bezafibrate quantification, with a focus on their reported performance characteristics from various validation studies. The data presented here, summarized from single-laboratory validations, offers insights into the potential reproducibility and reliability of these methods.
Comparative Performance of Bezafibrate Quantification Methods
The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of bezafibrate. The data is compiled from several validation studies and provides a basis for comparing the linearity, precision, accuracy, and sensitivity of these methods.
| Method | Matrix | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| RP-HPLC | Tablet Dosage Form | 5-40 | < 2% | < 2% | 99.74 ± 0.75 | Not Reported | [1] |
| RP-HPLC | Pharmaceutical Dosage Form | Not Specified | < 2% | < 2% | 99.94 | Not Reported | |
| HPLC-UV | Human Plasma | 0.1-15.0 | < 6.96% | < 6.96% | Within ± 10.0% | 0.1 | [2] |
| HPLC | Human Plasma | 0.2-50 | < 10.2% | Not Reported | 112.6% (at 0.05 µg/mL) | 0.05 | [3] |
| LC-MS/MS | Human Plasma | 0.1-20 | Not Reported | Not Reported | Not Reported | 0.1 | [4] |
| Alkalimetric Titration | Pharmaceutical Formulations | Not Applicable | 1.57% (RSD) | Not Reported | Not Reported | Not Applicable | [5] |
| SPE-HPLC-UV | Urine | Not Specified | Fulfilled Requirement | Fulfilled Requirement | 85-110% | Fulfilled Requirement |
%RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key quantification methods cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tablet Dosage Form[1]
-
Instrumentation: ZORBAX XDB C-18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of acetonitrile (ACN) and water (60:40 v/v), with the pH adjusted to 2.8 using 10% o-phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector at 228 nm.
-
Sample Preparation:
-
A standard stock solution of bezafibrate (1000 µg/mL) is prepared by dissolving 10 mg of bezafibrate standard in 10 mL of methanol. This is further diluted with methanol to prepare a working standard solution (100 µg/mL).
-
For the test solution, an accurately weighed tablet powder equivalent to 100 mg of bezafibrate is transferred to a 100 mL volumetric flask.
-
70 mL of methanol is added, and the solution is sonicated for 15 minutes.
-
The volume is made up to the mark with methanol.
-
1 mL of this solution is further diluted to 100 mL with methanol and filtered through a Whatman filter paper No. 41 to obtain a final concentration of 10 µg/mL.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Human Plasma[3]
-
Instrumentation: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Sample Preparation: Protein precipitation with a perchloric acid-methanol solution (10:90, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[5]
-
Instrumentation: Sunfire C18 column (3.5µ, 2.1x50mm) coupled with a mass spectrometer.
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Detection: Mass spectrometry with Electrospray Ionization (ESI) in negative ion and Single Ion Recording (SIR) mode.
-
Internal Standard: Bezafibrate-d4.
-
Sample Preparation:
-
To 100 µL of plasma sample, 50 µL of the internal standard (20 µg/mL) is added and vortexed.
-
Protein precipitation is carried out by adding 1 mL of acetonitrile and vortexing for 30 seconds.
-
The mixture is centrifuged at 4600 rpm for 10 minutes.
-
An aliquot of 5 µL of the supernatant is injected into the LC-MS/MS system.
-
Visualizing the Experimental Workflow
To provide a clear overview of the typical steps involved in a bezafibrate quantification study, from sample collection to data analysis, the following workflow diagram has been generated.
Caption: General workflow for bezafibrate quantification studies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bezafibrate-d6
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bezafibrate-d6, a deuterated form of the lipid-lowering agent Bezafibrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While specific toxicological data for this compound is largely unavailable, the precautionary principle dictates that it should be handled with the same care as its non-deuterated counterpart, Bezafibrate. Bezafibrate is known to be harmful if swallowed[1]. Therefore, it is crucial to avoid ingestion, inhalation of dust, and contact with skin and eyes[2][3][4]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood[5].
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[3][5].
-
Skin Contact: Wash the affected area immediately with plenty of soap and water[2][3][5].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3][5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and regulatory information related to Bezafibrate and its deuterated form.
| Parameter | Bezafibrate | This compound | Data Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) | No data available, assume similar toxicity | [1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects (H412) | No data available, assume similar ecotoxicity | [1] |
| Carcinogenicity | Not identified as a carcinogen by IARC | No data available | [3] |
| Transport Information | Not classified as dangerous goods | Not classified as dangerous goods | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash[6].
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and weighing paper), as hazardous chemical waste.
- Segregate this compound waste from other waste streams to avoid incompatible chemical reactions[7][8]. Store it separately from strong oxidizing agents[2][5].
2. Containerization:
- Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid[7][8].
- The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EH&S) department.
3. Storage:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][9].
- The SAA must be under the control of laboratory personnel and located at or near the point of waste generation[7].
- Ensure secondary containment is used to prevent spills[7].
4. Waste Pickup and Disposal:
- Once the waste container is full or has reached the storage time limit set by your institution (often up to 90 days), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company[10].
- Do not attempt to dispose of the waste yourself. Professional disposal ensures compliance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
